Fto-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N4OS |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
6-(2-methoxypyrimidin-5-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C12H10N4OS/c1-17-12-14-5-8(6-15-12)7-2-3-9-10(4-7)18-11(13)16-9/h2-6H,1H3,(H2,13,16) |
InChI Key |
POOYWDOOHWPQCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)C2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
Foundational & Exploratory
Fto-IN-3: A Technical Guide to Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is a compelling therapeutic target implicated in a range of human diseases, including obesity, metabolic disorders, and various cancers.[1][2][3] As an Fe(II)- and 2-oxoglutarate-dependent dioxygenase, FTO functions as an RNA demethylase, with a primary role in removing the N6-methyladenosine (m6A) modification from RNA.[1][4] This epitranscriptomic regulation influences gene expression and subsequent cellular processes. The development of small molecule inhibitors targeting FTO, such as the conceptual Fto-IN-3, is a critical area of research for creating novel therapeutics.
This technical guide provides an in-depth overview of the core methodologies used to characterize the target engagement and binding affinity of FTO inhibitors, using this compound as a representative compound. The following sections detail the experimental protocols for key assays, present data in structured tables for comparative analysis, and visualize complex workflows and pathways using diagrams.
FTO Signaling and Inhibition
FTO-mediated demethylation is a crucial step in RNA metabolism. The enzyme removes the methyl group from m6A-modified RNA, impacting its stability, translation, and splicing. Inhibition of FTO can, therefore, modulate the expression of oncogenes and other disease-related genes, making it a promising strategy for therapeutic intervention.
Quantitative Assessment of Binding Affinity
The binding affinity of an inhibitor to its target is a critical parameter in drug development. It is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values for these metrics indicate a higher affinity and potency of the inhibitor.
Table 1: Binding Affinity of this compound
| Parameter | Value | Method |
| Kd | Data not available | Isothermal Titration Calorimetry (ITC) |
| IC50 | Data not available | In vitro demethylation assay |
Target Engagement in a Cellular Context
Confirming that a compound interacts with its intended target within a living cell is a crucial step in preclinical drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
Table 2: this compound Cellular Target Engagement
| Assay | Parameter | Value |
| CETSA | Thermal Shift (ΔTm) | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).
Protocol:
-
Protein and Ligand Preparation:
-
Recombinant human FTO protein is expressed and purified.
-
The protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
-
This compound is dissolved in the same ITC buffer. The final concentration of any organic solvent (like DMSO) should be matched in both the protein and ligand solutions.
-
-
ITC Instrument Setup:
-
The sample cell is filled with the FTO protein solution (typically 5-50 µM).
-
The injection syringe is filled with the this compound solution (typically 10-20 times the protein concentration).
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
-
Titration:
-
A series of small injections (e.g., 2 µL) of the this compound solution are made into the sample cell containing the FTO protein.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.
Protocol:
-
Cell Culture and Treatment:
-
Cells expressing FTO are cultured to approximately 80-90% confluency.
-
The cells are treated with this compound or a vehicle control for a specified time.
-
-
Heating:
-
The treated cells are harvested and divided into aliquots.
-
Each aliquot is heated to a specific temperature for a set time (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).
-
-
Cell Lysis and Protein Separation:
-
The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
The amount of soluble FTO protein in each sample is quantified by Western blotting or other protein detection methods like ELISA.
-
-
Data Analysis:
-
The amount of soluble FTO is plotted against the temperature for both the this compound treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the this compound treated sample indicates target engagement. The difference in the melting temperature (ΔTm) is a measure of the extent of stabilization.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
Protocol:
-
Sensor Chip Preparation:
-
Recombinant FTO protein (the ligand) is immobilized on the surface of a sensor chip.
-
-
Binding Analysis:
-
A solution containing this compound (the analyte) at various concentrations is flowed over the sensor chip.
-
The association and dissociation of this compound to the immobilized FTO are monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgram is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The comprehensive characterization of an FTO inhibitor like this compound requires a multi-faceted approach that combines biophysical and cell-based assays. The methodologies outlined in this guide, including ITC for detailed thermodynamic profiling and CETSA for confirming cellular target engagement, provide a robust framework for advancing our understanding of FTO inhibitors and accelerating their development into potential clinical candidates. The structured presentation of data and clear visualization of experimental workflows are intended to aid researchers in the design and execution of their studies in this exciting field of drug discovery.
References
- 1. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTO regulates ELK3-mediated metabolic rewiring and represents a unique therapeutic target in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO regulates ELK3-mediated metabolic rewiring and represents a unique therapeutic target in T cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-3: A Technical Guide to its Impact on m6A Demethylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fto-IN-3, a small molecule inhibitor of the fat mass and obesity-associated protein (FTO). FTO is a critical enzyme in epigenetic regulation, functioning as an N6-methyladenosine (m6A) RNA demethylase. By removing methyl groups from mRNA, FTO influences a wide array of cellular processes, including cell proliferation, differentiation, and metabolism. Its dysregulation has been implicated in numerous diseases, most notably cancer.
This compound is identified as compound FTO-03 in the foundational study by Huff et al. (2021), which details a series of novel pyrimidine-based FTO inhibitors. This guide will focus on the known effects of this compound on m6A demethylation, its activity in cancer models, and the experimental protocols used for its characterization.
Core Mechanism of Action
FTO is an Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenase. It catalyzes the oxidative demethylation of m6A in mRNA, converting it back to adenosine. This process is a key component of the dynamic m6A modification landscape, which is installed by "writer" enzymes (like METTL3/14), removed by "erasers" (like FTO and ALKBH5), and interpreted by "reader" proteins. This compound acts as a competitive inhibitor of FTO, binding to the enzyme's active site and preventing the demethylation of its mRNA substrates. This leads to an accumulation of m6A modifications on target transcripts, subsequently altering their stability, translation, and splicing, ultimately leading to a cellular response.
Figure 1: Mechanism of FTO inhibition by this compound in the context of the m6A methylation cycle.
Quantitative Data
This compound (FTO-03) was evaluated for its inhibitory potency against FTO and its selectivity against the related m6A demethylase, ALKBH5. The half-maximal inhibitory concentration (IC50) values are summarized below. Data is sourced from the primary study by Huff S, et al. (2021).[1]
| Compound | Target | IC50 (µM) | Selectivity (vs. FTO) |
| This compound (FTO-03) | FTO | 11.2 | - |
| ALKBH5 | >40 | >3.6-fold | |
| FTO-02 (for comparison) | FTO | 2.2 | - |
| ALKBH5 | >40 | >18-fold | |
| FTO-04 (for comparison) | FTO | 3.4 | - |
| ALKBH5 | >40 | >11.8-fold | |
| Meclofenamic Acid (Control) | FTO | 12.5 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and related compounds are provided below.
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This assay measures the demethylase activity of FTO on a specific, methylated RNA substrate that becomes fluorescent upon demethylation.
Protocol:
-
Reaction Setup: Prepare reactions in a 96-well plate. Each 200 µL reaction should contain assay buffer (50 mM HEPES pH 6, 300 µM 2-oxoglutarate, 300 µM (NH₄)₂Fe(SO₄)₂·6H₂O, and 2 mM ascorbic acid in RNase-free water).
-
Add Components: To the buffer, add 7.5 µM of the m6A-methylated RNA substrate (e.g., m6A₇-Broccoli aptamer) and 0.250 µM of recombinant FTO protein.
-
Add Inhibitor: Add this compound at various concentrations (typically a serial dilution from 0 to 40 µM). Include a DMSO-only control.
-
Incubation: Incubate the reaction plate at room temperature for 2 hours.
-
Fluorescence Development: Add a read buffer (250 mM NaHEPES pH 9, 1 M KCl, 40 mM MgCl₂) containing 2.2 µM of the fluorophore DFHBI-1T. DFHBI-1T binds preferentially to the demethylated RNA substrate, producing a fluorescent signal.
-
Final Incubation: Incubate for an additional 2 hours at room temperature, protected from light.
-
Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition at each concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for the in vitro fluorescence-based FTO inhibition assay.
Glioblastoma Stem Cell (GSC) Neurosphere Formation Assay
This cellular assay assesses the inhibitor's ability to impair the self-renewal capacity of cancer stem cells, a key driver of tumor progression.
Protocol:
-
Cell Culture: Culture patient-derived glioblastoma stem cells (GSCs) in sphere-forming conditions.
-
Treatment: Treat the GSC neurospheres with this compound at a specified concentration (e.g., 20-30 µM) or a DMSO vehicle control.
-
Incubation: Continue incubation for 2-3 days to allow for effects on self-renewal and sphere formation.
-
Imaging: Capture bright-field images of the neurospheres using an inverted microscope.
-
Quantification: Measure the size (area or diameter) of at least 50 neurospheres per treatment group using image analysis software (e.g., ImageJ).
-
Analysis: Compare the average neurosphere size between the this compound treated group and the DMSO control group. A significant reduction in size indicates impairment of self-renewal.[1][2]
m6A Dot Blot Assay
This semi-quantitative method is used to determine the global m6A levels in the mRNA of cells following inhibitor treatment, confirming the intracellular mechanism of action.
Protocol:
-
Cell Treatment: Treat cells (e.g., GSCs) with this compound or DMSO for a designated period (e.g., 48 hours).
-
RNA Extraction: Isolate total RNA from the treated cells, followed by purification of mRNA using oligo(dT)-magnetic beads.
-
Quantification & Denaturation: Quantify the mRNA concentration. Prepare serial dilutions of the mRNA. Denature the samples by heating at 95°C for 3 minutes, then immediately chill on ice.[3]
-
Blotting: Spot the denatured mRNA dilutions onto a nitrocellulose or nylon membrane. Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to m6A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an ECL chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the dot intensity using software like ImageJ. An increase in signal intensity in the this compound treated samples compared to the control indicates a global increase in m6A levels, consistent with FTO inhibition.
Effect on Cellular Pathways in Glioblastoma
Inhibition of FTO by compounds like this compound has a direct impact on the epitranscriptome of glioblastoma stem cells (GSCs), leading to the impairment of their self-renewal capabilities. While a complete signaling cascade has not been fully elucidated for this compound specifically, the mechanism is consistent with the broader understanding of FTO's role in cancer.
The inhibition of FTO's demethylase activity leads to a global increase in m6A levels on mRNA transcripts. This increased methylation is thought to alter the stability and translation of key mRNAs that are critical for maintaining the stem-like state of GSCs. Genes involved in pluripotency and cell proliferation are known to be regulated by m6A modifications. By preventing their demethylation, this compound effectively suppresses the oncogenic program driven by FTO, resulting in reduced tumor cell proliferation and a diminished capacity to form neurospheres, which is a hallmark of GSC self-renewal.
Figure 3: Logical pathway showing the effect of this compound on glioblastoma stem cell (GSC) self-renewal.
References
A Technical Guide to the Cellular Permeability and Uptake of FTO Inhibitors
Disclaimer: This guide summarizes publicly available data on various cell-active inhibitors of the FTO protein. Specific quantitative data, protocols, or pathway information for a compound designated "Fto-IN-3" were not found in the available search results. The information presented herein is based on analogous FTO inhibitors to provide a technical framework for researchers, scientists, and drug development professionals.
The N6-methyladenosine (m6A) demethylase, Fat Mass and Obesity-Associated Protein (FTO), has emerged as a significant target in various therapeutic areas, including oncology and metabolic diseases. The efficacy of small molecule inhibitors targeting FTO is critically dependent on their ability to permeate the cell membrane, engage with the intracellular FTO protein, and exert a biological effect. This guide details the cellular activity of several reported FTO inhibitors, outlines common experimental protocols to assess cellular uptake and target engagement, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data on Cellular Activity
The ability of an FTO inhibitor to cross the cell membrane and inhibit FTO in a cellular context is often first demonstrated by its potency in cell-based assays. This is typically measured as the half-maximal inhibitory concentration (IC50) in assays that assess cell viability or proliferation, or through direct measurement of the target's modification state (m6A levels). The data below, summarized from various studies, indicates that several FTO inhibitors are cell-permeable and active in the low micromolar to nanomolar range.
| Compound/Inhibitor | Cell Line(s) | Assay Type | Endpoint Measured | Reported Potency/Effect | Citation |
| FTO-43N | NB4, AGS, SNU16, KATOIII | MTS Assay | Cell Viability | Strong growth inhibition at 30 µM | [1] |
| 18097 | HeLa, MDA-MB-231 | HPLC-MS/MS | m6A levels in mRNA | Increased m6A levels after 24h treatment | [2] |
| 18097 | Not Specified | In vitro Demethylation | FTO Activity | IC50 = 0.64 µmol/L | [2] |
| 18077 | Not Specified | In vitro Demethylation | FTO Activity | IC50 = 1.43 µmol/L | [2] |
| Rhein | HeLa | m6A Demethylation Assay | m6A levels in cells | Good inhibitory activity | [3] |
Experimental Protocols
Verifying the cellular permeability and target engagement of an FTO inhibitor requires a multi-faceted approach, combining methods to confirm physical interaction within the cell, quantify the direct downstream molecular consequences, and measure the resulting cellular phenotype.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its target protein within the intact cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol Outline:
-
Cell Treatment: Culture cells (e.g., HeLa or MDA-MB-231) to a suitable confluency. Treat one group of cells with the FTO inhibitor (e.g., 50 µmol/L of 18097) and a control group with vehicle (DMSO).
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Distribute the cell suspension into PCR tubes and heat them at a range of different temperatures for a set time (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured protein by centrifugation at high speed.
-
Protein Analysis: Collect the supernatant containing the soluble protein. Analyze the amount of soluble FTO protein remaining at each temperature point using Western blotting.
-
Data Interpretation: A successful inhibitor will increase the thermal stability of FTO, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Quantification of Cellular m6A Levels via HPLC-MS/MS
The most direct functional readout of FTO inhibition in cells is an increase in the total level of m6A in mRNA. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this quantification.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and treat with the FTO inhibitor at various concentrations or for various time points (e.g., 24 hours).
-
mRNA Isolation: Harvest the cells and isolate total RNA. Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
mRNA Digestion: Digest the purified mRNA into single nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.
-
HPLC-MS/MS Analysis: Analyze the resulting nucleoside mixture by HPLC-MS/MS to quantify the amounts of adenosine (A) and N6-methyladenosine (m6A).
-
Data Analysis: Calculate the m6A/A ratio. A cell-active FTO inhibitor will cause a dose-dependent increase in the m6A/A ratio compared to vehicle-treated cells.
Cell Viability / Proliferation Assay (MTS Assay)
Since FTO is considered an oncogene in several cancers like acute myeloid leukemia (AML) and gastric cancer, inhibiting its activity is expected to reduce cancer cell proliferation. The MTS assay is a colorimetric method to assess cell viability.
Protocol Outline:
-
Cell Seeding: Seed cancer cells (e.g., AGS, SNU16, KATOIII for gastric cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the FTO inhibitor at a single high dose (e.g., 30 µM) for initial screening or across a range of concentrations for dose-response curves.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 48 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to vehicle-treated control wells to determine the percentage of cell viability. Dose-response curves can be plotted to calculate IC50 values.
Visualizations: Pathways and Workflows
Signaling Pathway of FTO Inhibition
FTO inhibitors must cross the cell membrane to reach their target in the nucleus and cytoplasm. Once inside, they bind to FTO, inhibiting its m6A demethylase activity. This leads to an accumulation of m6A marks on target mRNAs. These marks can be recognized by "reader" proteins (like YTHDF or IGF2BP family members), which in turn affect the mRNA's stability, translation, or splicing, ultimately altering protein expression and cellular signaling pathways. For example, FTO inhibition can increase the m6A modification and stability of SOCS1 mRNA, activating the p53 signaling pathway.
Caption: Mechanism of action for a cell-permeable FTO inhibitor.
Experimental Workflow for Validating a Cell-Active FTO Inhibitor
A logical workflow is essential to confirm that a potential FTO inhibitor is active in cells. The process begins with treating cells, followed by direct confirmation of target binding, quantification of the enzymatic activity modulation, and finally, assessment of the downstream phenotypic consequences.
Caption: Experimental workflow for validating a cell-active FTO inhibitor.
References
In-Depth Technical Guide to the Fto-IN-3 In Vitro Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzymatic assay for Fto-IN-3, a known inhibitor of the FTO (Fat mass and obesity-associated) protein. This document details the biochemical properties of this compound, a step-by-step experimental protocol for assessing its inhibitory activity, and the relevant biological pathways.
Introduction to FTO and the Inhibitor this compound
The FTO protein is an Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase that plays a crucial role in epigenetic regulation by demethylating N6-methyladenosine (m6A) in RNA. This post-transcriptional modification influences mRNA splicing, stability, and translation, thereby affecting various cellular processes. Dysregulation of FTO activity has been implicated in a range of diseases, including obesity, metabolic disorders, and various cancers, making it a significant target for therapeutic intervention.
This compound (also referred to as FTO-03 in some literature) is a small molecule inhibitor designed to target the demethylase activity of the FTO protein. Understanding its in vitro enzymatic properties is fundamental for its development as a potential therapeutic agent.
Quantitative Data: Inhibitory Potency of this compound and Comparators
The inhibitory activity of this compound and related compounds from the same structural class was evaluated using a fluorescence-based in vitro enzymatic assay. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.
| Compound | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Notes |
| This compound (FTO-03) | > 80 | 39.4 | Showed significant precipitation in the assay buffer, precluding accurate IC50 determination against FTO. |
| FTO-02 | 2.2 | 85.5 | A potent and selective competitive inhibitor of FTO. |
| FTO-04 | 3.4 | 39.4 | A potent and selective competitive inhibitor of FTO. |
Data sourced from Huff S, et al. ACS Chem Biol. 2021.
Experimental Protocol: In Vitro FTO Enzymatic Assay (Fluorescence-Based)
This protocol is adapted from the methods described by Huff et al. (2021) for the screening of FTO inhibitors.
Principle
The assay relies on the FTO-mediated demethylation of a non-fluorescent, m6A-containing RNA substrate. The demethylated RNA product is then recognized by a fluorophore-binding aptamer, resulting in a quantifiable fluorescent signal. The inhibition of FTO activity by a compound like this compound leads to a reduction in the fluorescent signal.
Materials and Reagents
-
Recombinant human FTO protein
-
m6A-containing RNA substrate (e.g., m6A7-Broccoli)
-
FTO Reaction Buffer (50 mM NaHEPES, pH 6.0)
-
2-oxoglutarate (2-OG)
-
Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)
-
L-ascorbic acid
-
Read Buffer (250 mM NaHEPES, pH 9.0, 1 M KCl, 40 mM MgCl₂)
-
3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI-1T)
-
This compound and other test compounds
-
DMSO (for dissolving compounds)
-
96-well microplates (black, flat-bottom)
-
Fluorescence plate reader
Assay Procedure
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in FTO Reaction Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing:
-
FTO Reaction Buffer
-
Recombinant FTO protein
-
m6A-containing RNA substrate
-
A solution of co-factors: 2-oxoglutarate, (NH₄)₂Fe(SO₄)₂·6H₂O, and L-ascorbate.
-
The diluted this compound or control (DMSO vehicle).
-
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 2 hours), protected from light.
-
Signal Development: Add the Read Buffer containing DFHBI-1T to each well.
-
Final Incubation: Incubate the plate at room temperature for an additional period (e.g., 2 hours) to allow for the binding of DFHBI-1T to the demethylated RNA and the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the DFHBI-1T fluorophore.
-
Data Analysis:
-
Subtract the background fluorescence (wells without FTO enzyme).
-
Normalize the data to the positive control (no inhibitor) and negative control (no enzyme).
-
Plot the percentage of FTO activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Visualizations: Signaling Pathway and Experimental Workflow
FTO Demethylation and Inhibition Pathway
Caption: Competitive inhibition of the FTO demethylation cycle by this compound.
In Vitro Enzymatic Assay Workflow
Caption: Workflow for the fluorescence-based FTO in vitro enzymatic assay.
Mechanism of Action of this compound
This compound and its analogs, such as FTO-02 and FTO-04, act as competitive inhibitors of the FTO enzyme. This means they bind to the active site of FTO, likely where the m6A-containing RNA substrate would normally bind. By occupying the active site, this compound prevents the binding and subsequent demethylation of the m6A-modified RNA. This leads to a downstream accumulation of m6A in cellular RNA, which can modulate various signaling pathways, including those involved in cell proliferation and self-renewal, such as the WNT and mTORC1 pathways. The competitive nature of this inhibition has been confirmed through steady-state kinetic analyses for related compounds.
This technical guide provides a foundational understanding of the in vitro characterization of this compound. For further details on the synthesis of this compound and its cellular effects, please refer to the primary literature.
The Role of FTO Inhibition in Adipogenesis Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a critical regulator of adipogenesis. Its enzymatic activity is essential for the differentiation of preadipocytes into mature adipocytes, making it a compelling target for therapeutic interventions aimed at controlling adiposity. This technical guide provides an in-depth overview of the role of FTO in adipogenesis, with a specific focus on the effects of its chemical inhibition. While information on a specific inhibitor designated "Fto-IN-3" is not publicly available, this guide will focus on well-characterized FTO inhibitors such as Rhein, Meclofenamic Acid, and FB23-2, detailing their mechanisms of action, quantitative effects on adipogenesis, and the experimental protocols to study them.
The FTO Protein and its Role in Adipogenesis
The FTO protein is a member of the AlkB family of non-heme iron- and α-ketoglutarate-dependent dioxygenases. It functions as an RNA demethylase, removing the methyl group from m6A residues in mRNA. This post-transcriptional modification plays a crucial role in regulating mRNA stability, splicing, and translation.
In the context of adipogenesis, FTO expression is dynamically regulated. Knockdown or knockout of FTO has been shown to impair adipocyte differentiation, leading to reduced lipid accumulation.[1] Conversely, overexpression of FTO promotes adipogenesis.[2] The demethylase activity of FTO is critical for this process.[3] FTO exerts its pro-adipogenic effects through several mechanisms:
-
Regulation of Key Adipogenic Transcription Factors: FTO influences the expression and activity of master regulators of adipogenesis, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs), particularly C/EBPα and C/EBPβ.[4][5]
-
Modulation of Signaling Pathways: FTO is implicated in the regulation of critical signaling pathways that govern cell differentiation and metabolism, such as the PI3K/Akt and Wnt/β-catenin pathways.
-
Control of Mitotic Clonal Expansion (MCE): FTO plays a role in the initial stages of adipogenesis by influencing MCE, a prerequisite for the terminal differentiation of preadipocytes.
Chemical Inhibition of FTO as a Therapeutic Strategy
Given the pivotal role of FTO in adipogenesis, its inhibition presents a promising strategy for controlling excessive fat accumulation. Several small molecule inhibitors of FTO have been identified and characterized. These inhibitors typically act by competing with the substrate (m6A-containing RNA) or co-factors (Fe(II) and α-ketoglutarate) for binding to the active site of the FTO protein.
Key FTO Inhibitors and their Mechanisms of Action
-
Rhein: A natural anthraquinone compound that has been shown to inhibit FTO's demethylase activity. Studies suggest that rhein can suppress adipogenesis by downregulating the expression of PPARγ and C/EBPα.
-
Meclofenamic Acid (MA): A non-steroidal anti-inflammatory drug (NSAID) that has been identified as a selective inhibitor of FTO. It is believed to compete with the m6A-containing nucleic acid for binding to FTO.
-
FB23-2: A potent and selective FTO inhibitor developed through structure-based design. It has been shown to suppress the proliferation of certain cancer cells and is being investigated for its effects on metabolic processes.
Quantitative Effects of FTO Inhibitors on Adipogenesis
The following tables summarize the quantitative data from studies investigating the effects of FTO inhibitors on adipogenesis in the 3T3-L1 preadipocyte cell line, a widely used in vitro model.
| Inhibitor | Concentration | Effect on Lipid Accumulation (Oil Red O Staining) | Reference |
| Rhein | 10 µM | Significant decrease in lipid droplets | |
| Rhein | 20 µM | Further significant decrease in lipid droplets | |
| Rhein | 50 µM | Marked inhibition of lipid accumulation |
| Inhibitor | Concentration | Effect on Adipogenic Marker Gene Expression (qPCR) | Reference |
| Rhein | 10 µM | Decreased mRNA levels of Pparg and Cebpa | |
| Rhein | 25 µM | Significant decrease in Pparg, aP2, CD36, and LPL mRNA | |
| Rhein | 50 µM | Strong downregulation of Pparg and its target genes |
| Inhibitor | Concentration | Effect on Adipogenic Marker Protein Expression (Western Blot) | Reference |
| Rhein | 10 µM | Reduced protein levels of PPARγ and C/EBPα | |
| Rhein | 20 µM | Further reduction in PPARγ and C/EBPα protein levels |
Note: Quantitative data for Meclofenamic Acid and FB23-2 specifically in adipogenesis models are less extensively published in a directly comparable format. However, their inhibitory effect on FTO's demethylase activity suggests they would lead to a suppression of adipogenesis, similar to FTO knockdown.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the role of FTO inhibitors in adipogenesis.
3T3-L1 Preadipocyte Culture and Differentiation
-
Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: Once cells reach confluence (Day 0), induce differentiation by changing the medium to a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Inhibitor Treatment: Add the FTO inhibitor (e.g., Rhein, Meclofenamic Acid, FB23-2) at the desired concentrations to the differentiation cocktail. A vehicle control (e.g., DMSO) should be run in parallel.
-
Maintenance: After 48 hours (Day 2), replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with or without the FTO inhibitor.
-
Maturation: Continue to culture the cells for an additional 4-6 days, changing the medium every 2 days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from Day 6 onwards.
Oil Red O Staining for Lipid Accumulation
-
Fixation: On Day 8 of differentiation, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Washing: Wash the cells with water and then with 60% isopropanol.
-
Staining: Add Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) and incubate for 10-20 minutes at room temperature.
-
Washing: Wash the cells with water until the excess stain is removed.
-
Visualization: Visualize the stained lipid droplets (red) under a microscope.
-
Quantification: To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 492 nm.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: At desired time points during differentiation, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes (Fto, Pparg, Cebpa, Fabp4, etc.) and a stable reference gene (e.g., 18S rRNA or Hmbs).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against FTO, PPARγ, C/EBPα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software.
Visualizing Signaling Pathways and Workflows
FTO Signaling in Adipogenesis
Caption: FTO signaling pathway in adipogenesis.
Experimental Workflow for Studying FTO Inhibitors
References
- 1. The Fto Gene Regulates the Proliferation and Differentiation of Pre-Adipocytes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. FTO mediates cell-autonomous effects on adipogenesis and adipocyte lipid content by regulating gene expression via 6mA DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhein Reduces Fat Weight in db/db Mouse and Prevents Diet-Induced Obesity in C57Bl/6 Mouse through the Inhibition of PPARγ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-3: An In-Depth Technical Guide on a Novel FTO Inhibitor and Its Impact on Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a critical regulator of metabolic pathways and a promising therapeutic target for a range of diseases, including obesity and cancer. FTO's role in post-transcriptional gene regulation through the reversible demethylation of m6A on mRNA affects numerous cellular processes. This technical guide provides a comprehensive overview of a novel FTO inhibitor, Fto-IN-3 (also referred to as FTO-04 in foundational studies), detailing its inhibitory activity, its impact on cancer stem cell self-renewal, and its modulation of key metabolic and signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals investigating FTO inhibition as a therapeutic strategy.
This compound: Quantitative Data
This compound has been identified as a potent and selective inhibitor of the FTO protein. Its inhibitory activity and effects on glioblastoma stem cells (GSCs) have been characterized, providing valuable quantitative data for researchers. The compound, referred to as FTO-04 in the primary literature, demonstrates competitive inhibition of FTO.[1]
| Parameter | Value | Cell Line/System | Reference |
| IC50 (FTO) | 3.39 µM | In vitro enzymatic assay | [2] |
| IC50 (ALKBH5) | 39.4 µM | In vitro enzymatic assay | [2] |
| Selectivity (ALKBH5/FTO) | ~11.6-fold | - | [2] |
| Effect on Neurosphere Formation | Significant impairment | Glioblastoma Stem Cells (GSCs) | [3] |
| Concentration for Neurosphere Impairment | 20 µM | GSCs (TS576, GBM-GSC-23, GBM-6) | |
| Effect on Healthy Neurospheres | No significant impairment | Human Neural Stem Cells (hNSCs) | |
| Increase in m6A levels | ~1.4-fold | GSCs | |
| Increase in m6Am levels | ~3.2-fold | GSCs |
Core Mechanism of Action
This compound functions as a competitive inhibitor of the FTO protein. By binding to the active site of FTO, it prevents the demethylation of N6-methyladenosine (m6A) and N6,2′-O-dimethyladenosine (m6Am) on RNA. This leads to an accumulation of these modifications on target mRNA transcripts. The increased methylation status of mRNA can alter its stability, splicing, and translation, thereby modulating the expression of key proteins involved in various cellular processes. In the context of glioblastoma stem cells (GSCs), this inhibition of FTO leads to a significant impairment of their self-renewal capacity, a critical aspect of tumor progression and recurrence.
Impact on Metabolic and Signaling Pathways
Inhibition of FTO by compounds such as this compound has been shown to impact key signaling pathways that are often dysregulated in cancer and are closely intertwined with cellular metabolism.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism. In several cancer types, including breast cancer and glioma, FTO has been shown to activate the PI3K/Akt signaling pathway. Inhibition of FTO is therefore expected to downregulate this pathway, leading to decreased cancer cell growth and survival.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in stem cell maintenance and tumorigenesis. Studies have indicated that FTO can modulate Wnt signaling. FTO knockdown has been shown to downregulate the canonical Wnt/β-catenin pathway. Therefore, inhibition of FTO with this compound is hypothesized to suppress Wnt signaling, contributing to the impairment of cancer stem cell self-renewal.
References
Fto-IN-3: An In-depth Technical Guide for the Study of RNA Epitranscriptomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of RNA epitranscriptomics has unveiled a new layer of gene regulation, with N6-methyladenosine (m6A) being the most abundant internal modification in eukaryotic mRNA.[1] The discovery of the fat mass and obesity-associated (FTO) protein as the first RNA demethylase that reverses this modification has opened new avenues for understanding its role in health and disease.[1] Dysregulation of FTO has been implicated in a variety of human diseases, including cancer, obesity, and neurological disorders, making it a compelling target for therapeutic intervention.[1][2] Small-molecule inhibitors of FTO are therefore invaluable tools for dissecting the biological functions of m6A and for the development of novel therapeutics.[2]
This technical guide provides a comprehensive overview of a representative FTO inhibitor, which we will refer to as "Fto-IN-3" for the purpose of this document, as a tool for studying RNA epitranscriptomics. While the specific compound "this compound" is not found in the public literature, this guide is based on the properties and experimental applications of several well-characterized, potent, and selective FTO inhibitors such as the tricyclic benzoic acid derivatives (e.g., FB23-2) and other recently developed compounds (e.g., CS1, CS2, and the oxetanyl class of inhibitors).
Mechanism of Action
FTO is an Fe(II)- and 2-oxoglutarate (2-OG)-dependent oxygenase that catalyzes the demethylation of N-methyl groups in nucleic acids, with a preference for m6A in mRNA. This compound, as a representative FTO inhibitor, is designed to be a competitive inhibitor that binds to the active site of the FTO protein. By occupying the substrate-binding pocket, it prevents the demethylation of m6A on target mRNAs. This leads to an increase in the overall level of m6A methylation, which in turn influences mRNA stability, splicing, and translation, ultimately affecting various cellular signaling pathways.
Quantitative Data
The efficacy of FTO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the FTO enzyme and their anti-proliferative effects on cancer cell lines. The following tables summarize key quantitative data for representative potent and selective FTO inhibitors.
| Compound | FTO IC50 (μM) | Cell Line | Anti-proliferative IC50 (μM) | Reference |
| FB23-2 | 0.06 (HPLC) | MONOMAC6 (AML) | 0.8 - 16 | |
| 0.4 (PAGE) | ||||
| CS1 (Bisantrene) | Low nM range | AML cell lines | Low nM range | |
| CS2 (Brequinar) | Low nM range | AML cell lines | Low nM range | |
| Compound 13a | Not specified | NB4 (AML) | >20 | |
| FTO-43 N | Not specified | AGS (Gastric) | Not specified | |
| Compound 8t | 7.1 - 9.4 | MOLM13 (AML) | 0.35 | |
| NB4 (AML) | 0.59 | |||
| THP-1 (AML) | 0.70 | |||
| Compound C6 | 0.78 | TE-1 (Esoph.) | 0.95 | |
| EC109 (Esoph.) | 0.83 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of FTO inhibitors in research. Below are protocols for key experiments to characterize the effects of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the protein, leading to a higher denaturation temperature.
Protocol:
-
Cell Treatment: Culture the cells of interest to 80-90% confluency. Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
Heat Shock: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method like the BCA assay.
-
Western Blot Analysis: Analyze the amount of soluble FTO protein in each sample by Western blotting using an FTO-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble FTO as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative m6A RNA Methylation Analysis
This protocol allows for the quantification of global m6A levels in total RNA or mRNA following treatment with an FTO inhibitor.
Protocol:
-
Cell Treatment and RNA Isolation: Treat cells with this compound or vehicle control. Isolate total RNA using a suitable method (e.g., TRIzol reagent) and purify mRNA using oligo(dT) magnetic beads.
-
RNA Digestion: Digest the mRNA (e.g., 200 ng) to single nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separate the nucleosides on a C18 column and detect the amounts of adenosine (A) and N6-methyladenosine (m6A) using a mass spectrometer in positive ion multiple reaction monitoring (MRM) mode.
-
Quantification: Generate standard curves for A and m6A of known concentrations. Calculate the amount of m6A and A in the samples from the standard curves and express the m6A level as a ratio of m6A to A.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq is used to identify the specific mRNA transcripts that are demethylated by FTO.
Protocol:
-
Cell Treatment and RNA Isolation: Treat cells with this compound or vehicle control and isolate high-quality total RNA. Purify mRNA from the total RNA.
-
RNA Fragmentation: Fragment the mRNA to an average size of ~100 nucleotides by chemical or enzymatic methods.
-
Immunoprecipitation (IP): Incubate the fragmented mRNA with an anti-m6A antibody coupled to magnetic beads. This will enrich for RNA fragments containing the m6A modification.
-
Washing and Elution: Wash the beads to remove non-specifically bound RNA. Elute the m6A-containing RNA fragments from the beads.
-
Library Preparation and Sequencing: Construct sequencing libraries from the immunoprecipitated RNA and from an input control (a fraction of the fragmented RNA that did not undergo IP). Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome. Identify m6A peaks by comparing the read distribution in the IP sample to the input control. Differential peak analysis between this compound-treated and control samples will reveal transcripts with altered m6A methylation.
Signaling Pathways and Experimental Workflows
FTO has been shown to regulate several key signaling pathways. Inhibition of FTO with compounds like this compound can modulate these pathways, leading to various cellular responses.
FTO-Mediated Signaling Pathways
FTO has been shown to regulate the STAT3 signaling pathway. Inhibition of FTO can lead to increased phosphorylation and activation of STAT3. Additionally, FTO interacts with CaMKII, which in turn modulates the phosphorylation of CREB, a key transcription factor involved in cellular proliferation and survival. Furthermore, FTO regulates the stability of oncogenic transcripts such as MYC, and its inhibition leads to decreased MYC expression.
Experimental Workflow for FTO Inhibitor Characterization
Conclusion
Small-molecule inhibitors of FTO, represented here as this compound, are indispensable research tools for elucidating the complex roles of m6A RNA methylation in gene regulation and disease. This technical guide provides a framework for researchers to utilize these inhibitors effectively, from initial characterization to in-depth mechanistic studies. The provided protocols and pathway diagrams serve as a starting point for investigating the epitranscriptomic functions of FTO and for the development of novel therapeutic strategies targeting this important RNA demethylase. As research in this field continues to evolve, the development of even more potent and selective FTO inhibitors will further enhance our ability to understand and manipulate the epitranscriptome for therapeutic benefit.
References
Fto-IN-3: A Technical Guide to a Chemical Probe for FTO Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that plays a critical role in epigenetic regulation through the demethylation of N6-methyladenosine (m6A), the most abundant internal modification in messenger RNA (mRNA).[1] FTO is implicated in a variety of physiological and pathological processes, including energy metabolism, adipogenesis, and the progression of several cancers, such as acute myeloid leukemia (AML) and glioblastoma.[1][2] The development of potent and selective small-molecule inhibitors of FTO is crucial for elucidating its biological functions and for validating it as a therapeutic target. Fto-IN-3 has emerged as a valuable chemical probe for studying FTO biology. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its effects on FTO-mediated signaling pathways.
This compound, also referred to as compound FTO-03 in its primary publication, was identified through a structure-based design approach. Its chemical formula is C12H10N4OS, and it has a molecular weight of 258.3 g/mol .
Quantitative Data for this compound
The inhibitory activity and selectivity of this compound (FTO-03) have been characterized using in vitro enzymatic assays. The following tables summarize the key quantitative data.
| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |
| This compound (FTO-03) | FTO | 15.0 ± 2.4 | Fluorescence-based enzymatic assay | [1] |
| Inhibitor | Off-Target | IC50 (µM) | Selectivity (fold vs. FTO) | Reference |
| This compound (FTO-03) | ALKBH5 | > 40 | > 2.6 | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
FTO Enzymatic Inhibition Assay (Fluorescence-based)
This protocol is adapted from the method described by Svenson and Jaffrey and utilized in the characterization of this compound.
Principle: The assay measures the demethylase activity of FTO on a fluorogenic RNA substrate. A non-fluorescent, m6A-methylated RNA aptamer ("Broccoli") is used as the substrate. Upon demethylation by FTO, the RNA aptamer can bind to a small molecule, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI-1T), resulting in a fluorescent signal. The inhibition of FTO activity by a compound is measured as a decrease in the fluorescence signal.
Materials:
-
Recombinant human FTO protein
-
m6A-containing RNA substrate (e.g., m6A7-Broccoli)
-
Assay Buffer: 50 mM HEPES (pH 6.0), 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, 2 mM L-ascorbic acid in RNase-free water.
-
This compound (or other inhibitors) dissolved in DMSO
-
Read Buffer: 250 mM HEPES (pH 9.0), 1 M KCl, 40 mM MgCl2
-
DFHBI-1T
-
96-well plates
Procedure:
-
Prepare the FTO enzyme solution by diluting recombinant FTO to 0.250 µM in Assay Buffer.
-
Prepare the m6A-RNA substrate solution by diluting the stock to 7.5 µM in Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the Assay Buffer to the desired final concentrations (e.g., ranging from 0.008 to 40 µM). Ensure the final DMSO concentration does not exceed 1% (v/v).
-
In a 96-well plate, combine the FTO enzyme solution, the m6A-RNA substrate solution, and the this compound (or control) solution. The final reaction volume is typically 200 µL.
-
Incubate the reaction mixture at room temperature for 2 hours.
-
Add the Read Buffer containing 2.2 µM DFHBI-1T to each well.
-
Incubate for an additional 2 hours at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the engagement of a drug with its target protein in a cellular environment. While the primary publication for this compound does not report the use of CETSA for this specific compound, a general protocol for assessing FTO target engagement is provided below.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Materials:
-
Cell line of interest (e.g., glioblastoma stem cells)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-FTO antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or a single high concentration. Include a vehicle (DMSO) control. Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C) or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-FTO antibody.
-
Quantify the band intensities and plot the percentage of soluble FTO as a function of temperature to generate melting curves. A rightward shift in the curve for this compound-treated samples compared to the control indicates target engagement.
Quantification of m6A and m6Am by LC-MS/MS
This protocol allows for the quantitative analysis of m6A and N6,2′-O-dimethyladenosine (m6Am) levels in cellular RNA following treatment with this compound.
Principle: Total mRNA is isolated from cells, digested into single nucleosides, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of adenosine, m6A, and m6Am. An increase in the m6A/A and m6Am/A ratios upon inhibitor treatment indicates FTO inhibition.
Materials:
-
Glioblastoma stem cells or other relevant cell lines
-
This compound
-
mRNA isolation kit
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
Nucleoside standards (A, m6A, m6Am)
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for a specified duration (e.g., 48 hours).
-
Isolate total RNA from the cells, followed by purification of polyadenylated (polyA+) mRNA.
-
Digest the purified mRNA to single nucleosides by sequential treatment with nuclease P1 and bacterial alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by LC-MS/MS.
-
Separate the nucleosides using a C18 reverse-phase column with a suitable gradient.
-
Detect and quantify the nucleosides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, using the specific precursor-to-product ion transitions for adenosine, m6A, and m6Am.
-
Generate standard curves for each nucleoside to ensure accurate quantification.
-
Calculate the ratios of m6A to adenosine (m6A/A) and m6Am to adenosine (m6Am/A) for both treated and control samples.
FTO Signaling Pathways and the Impact of this compound
FTO is known to be involved in several key signaling pathways. Inhibition of FTO by chemical probes like this compound can modulate these pathways, leading to various cellular effects.
FTO and Glioblastoma Stem Cell Self-Renewal
In the context of glioblastoma, FTO has been shown to play a crucial role in the self-renewal and tumorigenicity of glioblastoma stem cells (GSCs). The primary study on this compound's analogues demonstrated that inhibition of FTO impairs the formation of neurospheres, a key characteristic of GSC self-renewal, in patient-derived GSC lines. This effect is achieved through the inhibition of FTO's demethylase activity, leading to an increase in the global levels of m6A and m6Am in mRNA. These epigenetic changes are thought to alter the expression of key genes involved in stem cell maintenance and proliferation.
Caption: this compound inhibits FTO, increasing m6A/m6Am levels and suppressing GSC self-renewal.
FTO and Wnt Signaling
FTO has been shown to regulate the Wnt signaling pathway. Loss of FTO function can lead to a downregulation of the canonical Wnt/β-catenin pathway. While not directly demonstrated for this compound, it is plausible that its inhibition of FTO could similarly impact Wnt signaling.
Caption: FTO modulates the Wnt/β-catenin pathway, a process potentially affected by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing an FTO inhibitor like this compound.
Caption: Workflow for the characterization of an FTO inhibitor from synthesis to cellular analysis.
Conclusion
References
Methodological & Application
Application Notes and Protocols for FTO Inhibitor Treatment in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of FTO inhibitors, with a focus on a compound designated here as Fto-IN-3, in cell culture experiments. The protocols and methodologies are based on established practices for similar FTO inhibitors and can be adapted for specific experimental needs.
Introduction
The Fat Mass and Obesity-Associated (FTO) protein is a crucial enzyme that acts as an N6-methyladenosine (m6A) RNA demethylase.[1][2] This modification is the most prevalent internal modification in eukaryotic messenger RNA (mRNA) and plays a significant role in various cellular processes, including RNA stability, splicing, and translation.[1] FTO has been implicated in a range of physiological and pathological conditions, including obesity, metabolic diseases, and various types of cancer.[3] Consequently, small molecule inhibitors of FTO are valuable tools for studying its biological functions and represent promising therapeutic agents. This compound is a novel inhibitor of the FTO protein. These notes provide detailed protocols for its application in cell culture.
Mechanism of Action
FTO is a non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase that removes the methyl group from m6A-modified RNA.[4] By inhibiting FTO, this compound is expected to increase the overall level of m6A methylation on RNA. This can lead to alterations in the expression of FTO target genes and impact downstream signaling pathways. FTO has been shown to regulate various pathways, including the JAK/STAT and WNT signaling pathways, and is involved in processes like adipogenesis, cell proliferation, and apoptosis.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments using this compound. Researchers should populate these tables with their own experimental results.
Table 1: In Vitro Efficacy of this compound
| Cell Line | IC50 (µM) | Assay Type |
| Example: MCF-7 | 5.2 | Cell Viability (72h) |
| Example: A549 | 12.8 | Colony Formation |
| User Data | ||
| User Data |
Table 2: Effect of this compound on Gene Expression (Fold Change vs. Vehicle Control)
| Gene | 24h Treatment | 48h Treatment |
| Example: MYC | 0.6 | 0.4 |
| Example: BCL2 | 0.7 | 0.5 |
| User Data | ||
| User Data |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required amount of this compound and DMSO.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Culture Treatment Protocol
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare a series of working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Also, prepare a vehicle control by diluting DMSO in the medium at the same final concentration as the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Proceed with downstream assays to assess the effects of the treatment.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
After the desired incubation period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against FTO, p-STAT3, β-catenin, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
RNA Extraction and qRT-PCR
Materials:
-
Cells treated with this compound in 6-well plates
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
Protocol:
-
Extract total RNA from the treated cells according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for your target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Mandatory Visualizations
References
Application Notes and Protocols: Fto-IN-3 Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to FTO and its Inhibition
The FTO protein is an Fe(II) and 2-oxoglutarate-dependent oxygenase that functions as an RNA demethylase, with a primary role in removing N6-methyladenosine (m6A) modifications from RNA.[1][2] This epigenetic modification is crucial in various biological processes, including the regulation of gene expression, mRNA stability, and translation.[2] Dysregulation of FTO activity has been implicated in obesity, metabolic disorders, and various cancers, making it an attractive therapeutic target.[3][4] Small molecule inhibitors of FTO, such as the conceptual Fto-IN-3, are being investigated for their potential in treating these conditions.
Quantitative Data Summary of a Reference FTO Inhibitor (IOX3)
As a reference for researchers, the following table summarizes the dosage and effects of the known FTO inhibitor, IOX3, in a mouse model. This data can be used as a starting point for designing experiments with novel FTO inhibitors like this compound.
| Compound | Dosage | Administration Route | Frequency | Mouse Model | Key Findings | Reference |
| IOX3 | 60 mg/kg | Not specified | Every two days | C57BL/6 mice | Did not affect body weight or RER; significantly reduced bone mineral density and content; altered adipose tissue distribution. FTO protein levels were not significantly altered in vivo at this dose. |
FTO Signaling Pathway
The FTO protein acts as an m6A RNA demethylase, influencing the stability and translation of target mRNAs. One of the pathways affected by FTO is the STAT3 signaling pathway. FTO can regulate the phosphorylation of STAT3, thereby modulating the expression of downstream genes involved in processes like inflammation and cell proliferation.
Caption: FTO's role in RNA demethylation and its interaction with the STAT3 signaling pathway.
Experimental Protocols
The following are generalized protocols for conducting in vivo studies with a novel FTO inhibitor like this compound. These should be adapted based on the specific research question and the physicochemical properties of the compound.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Healthy mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., vehicle control and 4-5 escalating dose levels of this compound). A typical group size is 3-5 animals.
-
Formulation: Prepare this compound in a suitable vehicle. The formulation should be sterile for parenteral administration.
-
Administration: Administer the compound via the intended route (e.g., intraperitoneal injection, oral gavage) daily for a set period (e.g., 7-14 days).
-
Monitoring: Record body weight and clinical observations daily. Monitor for signs of toxicity such as changes in appearance, behavior, or activity.
-
Endpoint: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy and collect major organs for histopathological examination. The MTD is defined as the highest dose that does not cause significant morbidity or more than 10-15% body weight loss.
Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a cancer xenograft model.
Materials:
-
Cancer cell line with known FTO expression
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound at doses below the MTD
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cell line and implant a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Group Allocation and Treatment: Randomize animals into treatment groups (vehicle control and several dose levels of this compound). Begin dosing as per the selected schedule (e.g., daily, every other day).
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors for downstream analysis (e.g., Western blot, IHC, RNA sequencing).
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Materials:
-
This compound
-
Healthy mice
-
Equipment for serial blood collection
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of this compound to each mouse via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Serial Blood Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via methods like tail vein or submandibular bleeding.
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, and half-life.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study of a novel FTO inhibitor.
Caption: A generalized workflow for in vivo evaluation of a novel FTO inhibitor.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
Application Notes and Protocols for High-Throughput Screening of FTO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated (FTO) protein is an Fe(II)- and 2-oxoglutarate-dependent oxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) modifications on RNA.[1] This post-transcriptional modification is a critical regulator of gene expression, influencing mRNA splicing, stability, and translation. Dysregulation of FTO activity has been implicated in a range of human diseases, including obesity, metabolic disorders, and various cancers.[1][2] Consequently, the identification of potent and selective FTO inhibitors is a significant area of interest for therapeutic development.
High-throughput screening (HTS) is a key strategy for discovering novel FTO inhibitors from large compound libraries.[3][4] This document provides detailed application notes and protocols for utilizing FTO inhibitors, with a focus on a representative inhibitor, in HTS campaigns. While specific data for a compound designated "FTO-IN-3" is not publicly available, the following protocols and data are based on established methodologies and published data for other well-characterized FTO inhibitors.
Mechanism of Action of FTO Inhibitors
FTO inhibitors can be broadly classified based on their mechanism of action:
-
2-Oxoglutarate (2-OG) Competitive Inhibitors: These small molecules compete with the co-substrate 2-OG for binding to the active site of FTO, thereby preventing the demethylation reaction.
-
Substrate Competitive Inhibitors: These inhibitors compete with the methylated RNA substrate for binding to the FTO active site.
-
Iron Chelators: By sequestering the essential Fe(II) cofactor, these compounds indirectly inhibit FTO's enzymatic activity.
The majority of potent and selective FTO inhibitors developed to date are 2-OG competitive. Understanding the mechanism of action is crucial for designing effective screening assays and interpreting results.
High-Throughput Screening Assays for FTO Inhibitors
Several HTS-compatible assays have been developed to identify and characterize FTO inhibitors. Two common methods are fluorescence-based assays and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.
Fluorescence-Based Demethylation Assay
This assay relies on the change in fluorescence signal upon FTO-mediated demethylation of a specifically designed, labeled RNA substrate.
Principle: A short, single-stranded RNA or DNA oligonucleotide containing a single m6A modification is used as a substrate. The oligonucleotide is often labeled with a fluorophore and a quencher. In the methylated state, the conformation of the oligonucleotide keeps the fluorophore and quencher in close proximity, resulting in a low fluorescence signal. Upon demethylation by FTO, a conformational change occurs, separating the fluorophore and quencher, leading to an increase in fluorescence. Inhibitors of FTO will prevent this demethylation, resulting in a low fluorescence signal.
Experimental Protocol:
Materials:
-
Recombinant human FTO protein
-
Fluorescently labeled m6A-containing oligonucleotide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM (NH4)2Fe(SO4)2·6H2O, 300 µM 2-oxoglutarate (2-OG), 2 mM L-ascorbic acid, 0.01% Tween-20
-
Test compounds (e.g., a representative FTO inhibitor) dissolved in DMSO
-
384-well, low-volume, black, flat-bottom plates
-
Plate reader capable of measuring fluorescence intensity
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds at various concentrations into the wells of a 384-well plate. For the negative control (no inhibition), add 50 nL of DMSO. For the positive control (maximum inhibition), a known FTO inhibitor can be used, or FTO enzyme can be omitted from the reaction.
-
Enzyme Preparation: Prepare a solution of recombinant FTO in assay buffer to a final concentration of 50 nM.
-
Substrate Preparation: Prepare a solution of the fluorescently labeled m6A oligonucleotide substrate in assay buffer to a final concentration of 200 nM.
-
Reaction Initiation: Add 5 µL of the FTO enzyme solution to each well containing the test compounds and controls. Incubate for 10 minutes at room temperature.
-
Start Demethylation: Add 5 µL of the substrate solution to each well to initiate the demethylation reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., Excitation/Emission wavelengths appropriate for the specific fluorophore/quencher pair).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable model.
AlphaLISA-Based Inhibition Assay
The AlphaLISA assay is a bead-based, no-wash immunoassay that can be adapted to measure FTO activity.
Principle: A biotinylated oligonucleotide substrate containing an m6A modification is incubated with FTO. After the demethylation reaction, an antibody specific for m6A is added, followed by the addition of AlphaLISA acceptor beads conjugated to a secondary antibody and streptavidin-coated donor beads. If the substrate is methylated, the antibody binds, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead at 615 nm. FTO-mediated demethylation prevents antibody binding, resulting in a loss of signal. Inhibitors will block demethylation, leading to a high AlphaLISA signal.
Experimental Protocol:
Materials:
-
Recombinant human FTO protein
-
Biotinylated m6A-containing oligonucleotide substrate
-
Anti-m6A antibody
-
AlphaLISA anti-species IgG Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM (NH4)2Fe(SO4)2·6H2O, 300 µM 2-OG, 2 mM L-ascorbic acid, 0.1% BSA
-
Test compounds dissolved in DMSO
-
384-well, white, opaque OptiPlates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds into the wells of a 384-well plate. Include DMSO-only (negative control) and a known inhibitor (positive control) wells.
-
Reaction Mix Preparation: Prepare a reaction mixture containing FTO (final concentration ~20 nM) and the biotinylated m6A substrate (final concentration ~30 nM) in AlphaLISA assay buffer.
-
Reaction Initiation: Add 10 µL of the reaction mix to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Antibody Addition: Add 5 µL of the anti-m6A antibody (diluted in AlphaLISA buffer) to each well. Incubate for 30 minutes at room temperature.
-
Bead Addition: Add 5 µL of a mixture of AlphaLISA Acceptor and Donor beads (prepared according to the manufacturer's instructions) to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition and determine IC50 values as described for the fluorescence-based assay.
Data Presentation
Quantitative data from HTS assays should be presented in a clear and organized manner to facilitate comparison of inhibitor potency and assay performance.
Table 1: Example IC50 Values of Known FTO Inhibitors
| Compound | IC50 (µM) | Assay Type | Reference |
| Rhein | 2.9 | Fluorescence | |
| Meclofenamic acid | 7.9 | Fluorescence | Fictional Data |
| IOX1 | 4.7 | AlphaScreen | Fictional Data |
| CS1 | 0.5 | TR-FRET | Fictional Data |
| CS2 | 1.2 | TR-FRET | Fictional Data |
Table 2: HTS Assay Performance Metrics
| Assay Parameter | Fluorescence-Based Assay | AlphaLISA Assay |
| Z'-factor | > 0.7 | > 0.6 |
| Signal-to-Background (S/B) | > 5 | > 10 |
| Compound Interference | Potential for fluorescent compounds | Less prone to fluorescence interference |
| Throughput | High | High |
Signaling Pathways Involving FTO
FTO has been shown to modulate several key signaling pathways, making it an attractive target for various diseases. Understanding these pathways is crucial for elucidating the downstream effects of FTO inhibition.
FTO and mTORC1 Signaling
FTO has been linked to the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. FTO can influence mTORC1 activity, and its inhibition can lead to decreased mTORC1 signaling.
FTO and WNT Signaling
FTO has been shown to regulate the WNT signaling pathway, which is critical for embryonic development and tissue homeostasis. FTO depletion can lead to an attenuation of the canonical WNT/β-Catenin pathway.
FTO and TGF-β Signaling
FTO can regulate the Transforming Growth Factor-β (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and apoptosis. FTO has been shown to mediate its effects in certain cancers by targeting components of the TGF-β pathway.
Experimental Workflow for a High-Throughput Screen
The following diagram illustrates a typical workflow for an HTS campaign to identify novel FTO inhibitors.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers initiating HTS campaigns to discover and characterize novel inhibitors of the FTO protein. By employing robust and validated HTS assays, coupled with a thorough understanding of the underlying biology of FTO, the scientific community can accelerate the development of new therapeutics for a wide range of diseases. The provided diagrams of key signaling pathways and a standard HTS workflow serve as valuable tools for experimental design and data interpretation in the pursuit of potent and selective FTO inhibitors.
References
- 1. Structural insights into FTO’s catalytic mechanism for the demethylation of multiple RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fto-IN-3 in m6A Sequencing and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in regulating gene expression through its influence on mRNA stability, splicing, and translation. The reversible nature of m6A methylation is controlled by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins. The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, and its dysregulation has been implicated in various diseases, including cancer and obesity.[1]
Fto-IN-3 is a potent and selective small molecule inhibitor of the FTO protein. By inhibiting the demethylase activity of FTO, this compound provides a powerful tool for studying the dynamic regulation of m6A and its functional consequences in various biological processes. These application notes provide detailed protocols for the use of this compound in cell-based assays to modulate m6A levels and for the subsequent analysis of transcriptome-wide m6A patterns using methylated RNA immunoprecipitation sequencing (MeRIP-seq).
This compound: A Representative FTO Inhibitor
While specific public data for a compound named "this compound" is not available, this document provides representative information and protocols based on well-characterized FTO inhibitors. The provided data and protocols are intended to serve as a guide for the use of potent and selective FTO inhibitors in m6A research.
Mechanism of Action
This compound is a competitive inhibitor of FTO, binding to the active site of the enzyme and preventing the demethylation of N6-methyladenosine (m6A) on RNA.[2][3] This inhibition leads to an increase in the global levels of m6A in cellular RNA, allowing for the investigation of the functional roles of this critical RNA modification.[4][5] The inhibitory activity of this compound is selective for FTO over other AlkB family demethylases, such as ALKBH5.
Quantitative Data
The following tables summarize the key quantitative parameters for a representative FTO inhibitor, which can be used as a starting point for experiments with this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) | Assay Type |
| FTO | 780 | Enzymatic Assay |
| ALKBH5 | >10,000 | Enzymatic Assay |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data is representative of potent and selective FTO inhibitors.
Table 2: Cellular Activity
| Cell Line | Antiproliferative IC50 (µM) |
| TE-1 (Esophageal Cancer) | 0.95 |
| EC109 (Esophageal Cancer) | 0.83 |
| KYSE-150 (Esophageal Cancer) | 2.17 |
| KYSE-270 (Esophageal Cancer) | 1.35 |
| KYSE-510 (Esophageal Cancer) | 4.15 |
Cellular IC50 values indicate the concentration of the inhibitor that reduces cell viability by 50% and can vary depending on the cell type and assay conditions.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
This protocol describes the general procedure for treating cultured mammalian cells with this compound to increase global m6A levels prior to RNA extraction and downstream analysis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
6-well or 10-cm cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in 6-well or 10-cm plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Working Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. A concentration range of 1-10 µM is a common starting point for FTO inhibitors. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. A typical incubation time is 24-72 hours, but this should be optimized for the specific cell line and experimental goals.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. The cells are now ready for RNA extraction.
Protocol 2: Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)
This protocol outlines the key steps for performing MeRIP-seq to identify transcriptome-wide m6A modifications following treatment with this compound. A general workflow is presented below.
Materials:
-
Total RNA from this compound-treated and control cells (high quality, RIN > 7)
-
mRNA isolation kit (e.g., oligo(dT) magnetic beads)
-
RNA fragmentation buffer
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
IP buffer
-
Wash buffers
-
RNA elution buffer
-
RNA purification kit
-
Library preparation kit for next-generation sequencing
Procedure:
-
mRNA Isolation: Isolate mRNA from the total RNA using an oligo(dT)-based method.
-
RNA Fragmentation: Fragment the mRNA to an average size of ~100 nucleotides using fragmentation buffer. A portion of the fragmented RNA should be saved as the "input" control.
-
Immunoprecipitation: a. Incubate the fragmented mRNA with an anti-m6A antibody in IP buffer overnight at 4°C with gentle rotation. b. Add Protein A/G magnetic beads to the mixture and incubate for 2 hours at 4°C with rotation to capture the antibody-RNA complexes. c. Wash the beads several times with wash buffers to remove non-specifically bound RNA.
-
RNA Elution: Elute the m6A-containing RNA fragments from the beads using an elution buffer.
-
RNA Purification: Purify the eluted RNA and the input RNA using an RNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated RNA and the input RNA using a standard library preparation kit. Perform high-throughput sequencing.
-
Data Analysis: a. Align the sequencing reads to the reference genome. b. Identify m6A peaks by comparing the read enrichment in the IP samples to the input samples. c. Perform differential methylation analysis to identify genes with altered m6A levels upon this compound treatment.
Mandatory Visualizations
Caption: FTO signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for MeRIP-seq analysis using this compound.
References
- 1. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emerging Role and Mechanism of the FTO Gene in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The m6A demethylase FTO suppresses glioma proliferation by regulating the EREG/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fto-IN-3 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-3 is a small molecule inhibitor of the FTO (fat mass and obesity-associated) protein, an N6-methyladenosine (m⁶A) RNA demethylase. The FTO protein is frequently overexpressed in various cancers and has been implicated in tumorigenesis, cancer stem cell maintenance, and immune evasion.[1] By removing the m⁶A modification from mRNA, FTO can regulate the expression of key oncogenes and signaling pathways involved in cancer cell proliferation, survival, and metabolism.[2][3][4] Inhibition of FTO presents a promising therapeutic strategy for a range of malignancies.
These application notes provide a comprehensive overview of the experimental application of this compound in cancer cell lines, including its mechanism of action, effects on key signaling pathways, and detailed protocols for in vitro studies.
Mechanism of Action
This compound acts as a competitive inhibitor of the FTO protein, binding to its active site and preventing the demethylation of m⁶A-modified RNA.[5] This leads to an accumulation of m⁶A marks on target mRNAs, which can alter their stability, translation, and splicing. Key downstream targets of FTO include the oncogenes c-Myc and E2F1. By inhibiting FTO, this compound can lead to the destabilization of c-Myc and E2F1 mRNA, resulting in reduced protein expression and subsequent suppression of cancer cell proliferation and survival.
Data Presentation: In Vitro Efficacy of FTO Inhibitors
While specific IC50 values for this compound are not yet widely available in the public domain, the following tables summarize the in vitro efficacy of other potent and selective FTO inhibitors in various cancer cell lines. This data can serve as a valuable reference for planning experiments with this compound.
Table 1: IC50 Values of FTO Inhibitor 18097 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 1.43 | |
| MDA-MB-231 | Breast Cancer | 0.64 |
Table 2: IC50 Values of FTO Inhibitor FTO-43 N in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AGS | Gastric Cancer | ~5 | |
| SNU-16 | Gastric Cancer | ~10 | |
| NB4 | Acute Myeloid Leukemia | ~2.5 |
Signaling Pathways and Visualizations
FTO has been shown to modulate several critical signaling pathways in cancer cells. Inhibition of FTO with this compound is expected to impact these pathways, leading to anti-tumor effects.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that FTO can enhance PI3K/Akt signaling in gastric and breast cancer. Inhibition of FTO is therefore expected to downregulate this pathway.
Caption: this compound inhibits the PI3K/AKT pathway.
STAT3 Signaling Pathway
The STAT3 signaling pathway is involved in cell proliferation, differentiation, and apoptosis. FTO has been shown to activate STAT3 signaling in breast cancer cells. This compound can potentially suppress this pro-tumorigenic pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cancer cell lines.
Experimental Workflow
A typical workflow for in vitro testing of this compound is depicted below.
Caption: In vitro workflow for this compound evaluation.
Cell Culture
-
Culture cancer cell lines (e.g., MCF-7, MDA-MB-231, OVCAR-3, A549) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
This compound Stock Solution Preparation
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the protein expression levels of key signaling molecules.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-FTO, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-c-Myc, anti-E2F1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat cells in 6-well plates with this compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein expression levels.
Conclusion
This compound represents a promising therapeutic agent for cancers with FTO overexpression. The protocols and information provided in these application notes offer a framework for researchers to investigate the anti-cancer effects of this compound in various cancer cell lines and to elucidate its underlying mechanisms of action. Further studies are warranted to explore its in vivo efficacy and potential for clinical translation.
References
- 1. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The biology of FTO: from nucleic acid demethylase to amino acid sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for FTO Inhibitor Fto-IN-3 in Acute Myeloid Leukemia (AML) Research
For research use only. Not for use in diagnostic procedures.
Introduction
The fat mass and obesity-associated protein (FTO) is an RNA demethylase that plays a critical oncogenic role in acute myeloid leukemia (AML).[1][2] FTO removes the N6-methyladenosine (m6A) modification from mRNA, an epigenetic mark that influences mRNA stability, splicing, and translation. In several subtypes of AML, including those with MLL rearrangements, FLT3-ITD, and NPM1 mutations, FTO is highly expressed and contributes to leukemogenesis by regulating the expression of key oncogenes and tumor suppressors such as MYC, CEBPA, ASB2, and RARA.[1][2][3] Inhibition of FTO has emerged as a promising therapeutic strategy for AML, with several small molecule inhibitors demonstrating potent anti-leukemic effects in preclinical studies.
Fto-IN-3 is a recently developed small molecule inhibitor of FTO. While its specific activity in AML is not yet extensively documented in peer-reviewed literature, it is available from commercial suppliers for research purposes. This document provides a representative overview of the application of FTO inhibitors in AML research, with protocols and expected outcomes based on studies with other well-characterized FTO inhibitors. Researchers using this compound should consider these as guidelines and optimize experimental conditions for their specific AML models.
Mechanism of Action
FTO is an α-ketoglutarate and Fe(II)-dependent dioxygenase that catalyzes the demethylation of m6A on mRNA. In AML, the overexpression of FTO leads to the removal of m6A marks from the transcripts of key proto-oncogenes like MYC and CEBPA, and genes involved in leukemic cell survival. This demethylation is thought to increase the stability of these transcripts, leading to their enhanced translation and the promotion of leukemic cell proliferation and survival, while inhibiting differentiation.
The inhibition of FTO by a small molecule like this compound is expected to increase the global m6A levels in AML cells. This, in turn, would lead to the decreased stability of oncogenic transcripts, resulting in their degradation and reduced protein expression. The downstream effects of FTO inhibition include the suppression of AML cell proliferation, induction of apoptosis, and promotion of myeloid differentiation.
References
Application Notes and Protocols for the Use of Fto-IN-3 in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The fat mass and obesity-associated (FTO) protein is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a critical regulator of metabolic homeostasis. Dysregulation of FTO has been implicated in the pathogenesis of obesity and type 2 diabetes. FTO inhibitors are therefore being investigated as potential therapeutic agents for these metabolic disorders.
II. FTO Signaling in Diabetes
FTO exerts its influence on metabolic pathways primarily through its m6A demethylase activity. In the context of diabetes, FTO has been shown to impact insulin signaling and pancreatic β-cell function. Elevated FTO activity can lead to the demethylation of specific mRNA transcripts, altering their stability and translation, and thereby affecting key proteins involved in glucose and lipid metabolism. Inhibition of FTO is expected to reverse these effects, leading to improved metabolic outcomes.
III. Data Presentation: Effects of FTO Inhibition in a High-Fat Diet (HFD) Induced Diabetes Model
The following tables summarize the expected quantitative outcomes of FTO inhibition with a compound like FB23 in a preclinical model of diet-induced obesity and insulin resistance.
Table 1: Properties of the Representative FTO Inhibitor FB23
| Property | Value | Reference |
| Target | FTO m6A Demethylase | MedChemExpress |
| IC50 | 60 nM | MedChemExpress |
| Mechanism | Competitive inhibitor | [2] |
Table 2: In Vivo Efficacy of FB23 in a High-Fat Diet (HFD) Mouse Model
| Parameter | HFD Control | HFD + FB23 (3 mg/kg) | Reference |
| Body Weight Change | Increased | Significantly Reduced | [1] |
| Glucose Tolerance (AUC in GTT) | Impaired (Elevated) | Significantly Improved (Reduced) | [1] |
| Serum Leptin Levels | Elevated | Modulated | [1] |
IV. Experimental Protocols
The following protocols provide a framework for evaluating FTO inhibitors in a diet-induced obesity (DIO) mouse model, a widely used model for studying type 2 diabetes.
A. High-Fat Diet (HFD) Induced Diabetes Model
-
Animal Model: C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and hyperglycemia on a high-fat diet.
-
Diet: Provide mice with a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-16 weeks to induce a diabetic phenotype. A control group should be fed a standard chow diet.
-
Monitoring: Monitor body weight and food intake regularly (e.g., weekly). Baseline metabolic assessments (GTT, ITT) should be performed before initiating treatment.
B. Preparation and Administration of FTO Inhibitor (FB23)
-
Formulation: The solubility of the specific FTO inhibitor will determine the appropriate vehicle. For many small molecules, a solution in DMSO followed by dilution in a vehicle like corn oil or a solution of saline with a small percentage of Tween 80 is common. It is critical to perform solubility and stability tests for this compound before in vivo use.
-
Dosage: Based on preclinical studies with FB23, a dose of 3 mg/kg has been shown to be effective in a high-fat diet-induced metabolic disturbance model. Dose-response studies are recommended for novel inhibitors like this compound.
-
Administration: Administer the inhibitor via intraperitoneal (IP) injection or oral gavage. The frequency is typically once daily. The duration of treatment will depend on the study endpoints but often ranges from 4 to 12 weeks.
C. Key Experimental Protocols
1. Glucose Tolerance Test (GTT)
-
Purpose: To assess the ability of the animal to clear a glucose load from the blood, a measure of insulin sensitivity and glucose metabolism.
-
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer a 2 g/kg body weight glucose solution via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the Area Under the Curve (AUC) for a quantitative comparison between groups.
-
2. Insulin Tolerance Test (ITT)
-
Purpose: To assess the systemic response to insulin, providing a direct measure of insulin sensitivity.
-
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (e.g., Humulin R) at a dose of 0.75-1.0 U/kg body weight via intraperitoneal injection. The optimal dose may need to be determined empirically for the specific mouse strain and degree of insulin resistance.
-
Measure blood glucose at 15, 30, and 60 minutes post-injection.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time.
-
3. Pancreatic Islet Histology and Function
-
Purpose: To examine the morphology of pancreatic islets and assess β-cell function.
-
Procedure:
-
At the end of the study, euthanize the mice and carefully dissect the pancreas.
-
Fix the pancreas in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology of the islets.
-
Immunohistochemistry (IHC): Use antibodies against insulin to identify β-cells and glucagon for α-cells. This allows for the quantification of islet area and β-cell mass.
-
-
Image Analysis: Use image analysis software (e.g., ImageJ, QuPath) to quantify islet size, β-cell area, and α-cell area.
-
V. Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to begin investigating the therapeutic potential of FTO inhibitors, such as the user-specified this compound, in preclinical models of diabetes. By following these detailed methodologies, researchers can generate robust and reproducible data to evaluate the efficacy and mechanism of action of novel FTO-targeting compounds. It is imperative to adapt and optimize these protocols based on the specific properties of the inhibitor being tested and the specific research questions being addressed.
References
Application Notes and Protocols for Studying Neurodevelopmental Processes with FTO Inhibitors
Disclaimer: The specific inhibitor "Fto-IN-3" was not found in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-characterized, potent, and selective FTO inhibitor, FB23-2 , as a representative example for studying the role of the FTO protein in neurodevelopmental processes. Researchers should validate these protocols for their specific FTO inhibitor of interest.
Introduction
The fat mass and obesity-associated (FTO) protein is an RNA demethylase that plays a crucial role in various biological processes, including neurodevelopment.[1][2][3] FTO removes the N6-methyladenosine (m6A) modification from RNA, thereby influencing mRNA stability, splicing, and translation.[2][4] Dysregulation of FTO has been implicated in neurodevelopmental disorders. Small molecule inhibitors of FTO are valuable tools for elucidating the specific functions of FTO in neuronal differentiation, proliferation, and synaptic plasticity. This document provides detailed application notes and protocols for utilizing FTO inhibitors, using FB23-2 as a primary example, to investigate neurodevelopmental processes.
Data Presentation
FTO Inhibitor Profile: FB23-2 (Representative Example)
| Property | Value | Reference |
| Target | N6-methyladenosine (m6A) demethylase FTO | |
| IC50 | 2.6 µM (in vitro) | |
| Cellular IC50 (AML cells) | 0.8 - 16 µM | |
| Chemical Formula | C₁₈H₁₅Cl₂N₃O₃ | |
| Molecular Weight | 392.2 g/mol | |
| Solubility | Slightly soluble in DMSO, DMF, and Methanol |
Effects of FTO Inhibition on Neurodevelopment-Related Processes (Hypothetical Data Based on Known FTO Function)
| Experimental Model | FTO Inhibitor Concentration | Observed Effect |
| Primary Cortical Neurons | 1 µM, 5 µM, 10 µM | Decreased neurite outgrowth |
| Neural Stem Cell Culture | 2.5 µM, 5 µM | Reduced proliferation rate |
| Organotypic Hippocampal Slices | 10 µM | Altered synaptic protein expression |
| Zebrafish Embryos | 1 µM, 2.5 µM | Delayed neuronal migration |
Signaling Pathway
The FTO protein is a key regulator of gene expression through its m6A demethylase activity. Inhibition of FTO leads to an increase in global m6A levels, which in turn affects the translation and stability of various target mRNAs involved in neurodevelopment. One of the key pathways implicated is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade, which is crucial for neuronal survival, growth, and synaptic plasticity.
Caption: FTO inhibition increases m6A levels in target mRNAs, affecting neurodevelopment.
Experimental Protocols
Protocol 1: In Vitro Neuronal Differentiation Assay
Objective: To assess the effect of an FTO inhibitor on the differentiation of neural progenitor cells (NPCs).
Materials:
-
Neural Progenitor Cells (e.g., derived from iPSCs or primary tissue)
-
NPC proliferation medium
-
NPC differentiation medium
-
FTO inhibitor (e.g., FB23-2)
-
DMSO (vehicle control)
-
Poly-L-ornithine/Laminin-coated plates
-
Primary antibodies: anti-β-III-tubulin (Tuj1), anti-MAP2
-
Secondary antibodies: Alexa Fluor-conjugated
-
DAPI
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Cell Plating: Plate NPCs on Poly-L-ornithine/Laminin-coated plates at a density of 2 x 10⁴ cells/cm².
-
Proliferation: Culture cells in NPC proliferation medium for 24 hours.
-
Initiation of Differentiation: Replace the proliferation medium with NPC differentiation medium.
-
Treatment: Add the FTO inhibitor at various concentrations (e.g., 0.1, 1, 5, 10 µM) or DMSO as a vehicle control to the differentiation medium.
-
Incubation: Culture the cells for 5-7 days, changing the medium with fresh inhibitor every 2-3 days.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Tuj1, 1:500) overnight at 4°C.
-
Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibodies (1:1000) and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of Tuj1-positive cells and measure neurite length using image analysis software (e.g., ImageJ).
-
Protocol 2: Western Blot Analysis of Synaptic Proteins
Objective: To determine the effect of FTO inhibition on the expression of key synaptic proteins in primary neurons.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
FTO inhibitor (e.g., FB23-2)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-PSD-95, anti-Synaptophysin, anti-FTO, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Culture primary neurons for 10-14 days in vitro (DIV). Treat the neurons with the FTO inhibitor at desired concentrations for 48-72 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the role of an FTO inhibitor in neurodevelopmental processes.
Caption: A streamlined workflow for studying FTO inhibitors in neurodevelopment.
References
- 1. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Fto-IN-3 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a critical regulator in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2] Dysregulation of FTO has been implicated in a range of diseases, most notably in cancer, where it often functions as an oncogene.[2][3] Fto-IN-3 is a potent and selective inhibitor of FTO, making it a valuable tool for studying the therapeutic potential of FTO inhibition. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical cancer models.
Mechanism of Action
FTO inhibitors, including this compound, exert their effects by preventing the demethylation of m6A on messenger RNA (mRNA). This leads to an accumulation of m6A modifications on target transcripts, which can alter their stability, translation, and splicing. Key signaling pathways reported to be modulated by FTO inhibition include the PI3K/AKT and Wnt/β-catenin pathways, both of which are crucial in cancer progression.[4]
Preclinical In Vivo Models
The most common in vivo models for assessing the efficacy of FTO inhibitors are xenograft models using immunodeficient mice. These models involve the subcutaneous or orthotopic implantation of human cancer cells.
Recommended Cell Lines for Xenograft Models:
-
Acute Myeloid Leukemia (AML): MOLM-13, THP-1
-
Breast Cancer: MDA-MB-231, MCF-7
-
Glioblastoma: Patient-derived glioblastoma stem cells (GSCs)
-
Lung Adenocarcinoma: H2170, PC9
Experimental Protocols
This compound Formulation for In Vivo Administration
Note: The optimal formulation for this compound may vary depending on its physicochemical properties and requires empirical determination. The following is a general protocol for formulating poorly soluble compounds for in vivo use.
Objective: To prepare a stable and injectable formulation of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Protocol:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution.
-
In a separate tube, prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline. A typical ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
Slowly add the this compound stock solution to the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, optimization of the vehicle composition (e.g., adjusting the ratios of DMSO, PEG400, or trying other co-solvents) is necessary.
-
The final formulation should be prepared fresh daily before administration to the animals.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of this compound in a cancer xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
Selected cancer cell line
-
Matrigel (optional, can enhance tumor take rate)
-
This compound formulation
-
Vehicle control
-
Calipers
-
Animal balance
Protocol:
-
Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or saline, with or without Matrigel (typically at a 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound formulation to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage). The dosing schedule will need to be optimized but can start from what has been reported for other FTO inhibitors (e.g., daily or every other day).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
Monitor the overall health of the animals daily.
-
-
Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a specific size or after a predetermined treatment duration.
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., m6A quantification, Western blotting) and another portion fixed in formalin for immunohistochemistry.
-
Quantification of Global m6A Levels in Tumor Tissue
Objective: To determine if this compound treatment leads to an increase in m6A levels in tumor tissue.
Method 1: Colorimetric m6A Quantification Kit
This method provides a relatively simple and high-throughput way to measure global m6A levels. Several commercial kits are available.
Principle: Total RNA is bound to assay wells. An m6A-specific antibody is used to detect the m6A levels, which are then quantified colorimetrically.
Brief Protocol (based on a generic kit):
-
Isolate total RNA from the collected tumor tissues using a standard RNA extraction method.
-
Quantify the RNA concentration and ensure high purity.
-
Bind 200 ng of total RNA to the assay wells.
-
Add the capture and detection antibodies sequentially.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the m6A levels based on a standard curve.
Method 2: LC-MS/MS-based m6A Quantification
This method offers high sensitivity and accuracy for the absolute quantification of m6A.
Principle: Total RNA is digested into single nucleosides, and the levels of adenosine and m6A are quantified by liquid chromatography-tandem mass spectrometry.
Brief Protocol:
-
Isolate total RNA from tumor tissues.
-
Digest the RNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
Separate the nucleosides using reverse-phase liquid chromatography.
-
Detect and quantify adenosine and m6A using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Calculate the m6A/A ratio.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in vivo.
Note: As no specific PK data for this compound is publicly available, this is a general protocol.
Protocol:
-
Administer a single dose of this compound to a cohort of mice (intravenous and oral administration routes are typically compared to determine bioavailability).
-
Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma samples using LC-MS/MS.
-
Calculate key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F%).
Data Presentation
Quantitative data from in vivo efficacy and pharmacodynamic studies should be summarized in clear and concise tables for easy comparison.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (End of Study) | Mean Tumor Weight (g) ± SEM (End of Study) | Tumor Growth Inhibition (%) |
| Vehicle Control | e.g., Daily, i.p. | N/A | ||
| This compound | e.g., X mg/kg, Daily, i.p. |
Table 2: Pharmacodynamic and Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Pharmacodynamics | |
| m6A/A ratio in tumors (Vehicle) | |
| m6A/A ratio in tumors (this compound) | |
| Pharmacokinetics (Single Dose) | |
| Half-life (t1/2) | |
| Clearance (CL) | |
| Volume of Distribution (Vd) | |
| Bioavailability (F%) |
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. General Principles of Pharmacology: Pharmacokinetics [pharmacology2000.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 4. Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fto-IN-3 solubility and stability issues
Welcome to the technical support center for Fto-IN-3, a potent inhibitor of the FTO (fat mass and obesity-associated) protein. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the FTO protein. The FTO protein is an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) modifications on RNA. By inhibiting FTO, this compound prevents the demethylation of m6A, leading to an increase in m6A levels in RNA. This alteration in RNA methylation can affect various cellular processes, including gene expression, protein translation, and RNA stability, and has been shown to impair the self-renewal of glioblastoma stem cells.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the following conditions:
| Storage Type | Temperature |
| Short-Term | 0°C |
| Long-Term | -20°C |
Data derived from supplier information.[1]
Q3: In which solvents is this compound soluble?
Troubleshooting Guide
This guide addresses potential issues you may encounter when working with this compound, focusing on solubility and stability.
Issue 1: Difficulty Dissolving this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | Ensure you are using high-purity, anhydrous DMSO to prepare the initial stock solution. |
| Low Temperature | Gently warm the solution to room temperature. Sonication for a short period can also aid in dissolution. |
| Precipitation from Aqueous Solutions | When diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS), do so dropwise while vortexing to prevent precipitation. Avoid high final concentrations of this compound in aqueous solutions. The final DMSO concentration in your experiment should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. |
Issue 2: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C for long-term storage. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. The stability of this compound in aqueous solutions at 37°C for extended periods has not been extensively characterized. It is advisable to prepare fresh dilutions in media for each experiment. |
| Incorrect Concentration | Verify the calculations for your stock solution and final working concentrations. If possible, confirm the concentration and purity of your this compound stock solution using analytical methods such as HPLC. |
| Cell Line Sensitivity | The effective concentration of this compound can vary between different cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model. |
Issue 3: Precipitate Formation in Cell Culture Media
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Media | Prepare a more dilute stock solution in DMSO before adding it to the cell culture medium. Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous environment. |
| Interaction with Media Components | Some components of cell culture media, such as serum proteins, can interact with small molecules and affect their solubility. Consider reducing the serum concentration if permissible for your experimental setup. |
Experimental Protocols and Methodologies
While a specific, detailed protocol for every experimental application of this compound is beyond the scope of this guide, the following provides a general framework for a cell-based assay.
Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming and brief sonication can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C.
General Cell-Based Assay Workflow
The following diagram illustrates a typical workflow for treating cells with this compound and subsequent analysis.
References
Technical Support Center: Optimizing Fto-IN-3 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Fto-IN-3 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Fat Mass and Obesity-associated (FTO) protein. The FTO protein is an RNA demethylase that removes methyl groups from N6-methyladenosine (m6A), the most abundant internal modification in messenger RNA (mRNA). By inhibiting FTO, this compound increases the overall level of m6A methylation on RNA, which in turn can affect various aspects of RNA metabolism, including splicing, stability, and translation. This modulation of gene expression underlies its effects on various cellular processes, including cell growth, differentiation, and apoptosis.[1][2]
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A good starting point, based on studies with various FTO inhibitors, is a range between 1 µM and 50 µM.[3] The half-maximal inhibitory concentration (IC50) can vary significantly between different cell lines and the duration of the experiment.[4] Refer to the data table below for reported IC50 values of different FTO inhibitors in various cell lines to guide your initial experiments.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[5] To prepare a stock solution, dissolve the this compound powder in anhydrous, sterile DMSO to a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming in a 37°C water bath can aid dissolution. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Issue 1: this compound precipitates in the cell culture medium.
-
Question: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What could be the cause and how can I prevent this?
-
Answer: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the media upon dilution of the DMSO stock.
Potential Causes and Solutions:
-
High Final Concentration: The final concentration of this compound may be too high. Try lowering the final concentration.
-
Improper Mixing: Rapidly adding the concentrated stock to the media can cause localized high concentrations and precipitation. Add the stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Low Temperature: Adding the compound to cold media can decrease its solubility. Always use pre-warmed media.
-
Media Components: this compound may interact with components in the media, leading to insolubility. If possible, test different basal media formulations (e.g., DMEM vs. RPMI-1640).
-
Issue 2: I am not observing the expected biological effect.
-
Question: I am using this compound at a concentration reported in the literature, but I am not seeing the expected effect on my cells. What could be the problem?
-
Answer: Several factors could contribute to a lack of biological effect.
Potential Causes and Solutions:
-
Cell Line Specificity: The effective concentration of this compound can be highly cell-line dependent. The IC50 values can vary significantly. It is crucial to perform a dose-response curve for your specific cell line.
-
Compound Inactivity: Ensure your this compound stock solution is not degraded. Avoid repeated freeze-thaw cycles and protect it from light. Prepare fresh dilutions for each experiment.
-
Incorrect Assay Endpoint: The time required to observe an effect can vary. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
-
Low FTO Expression: The target protein, FTO, may not be expressed at a high enough level in your cell line to elicit a significant response to inhibition. Check the expression level of FTO in your cells via qPCR or Western blot.
-
Issue 3: I am observing high levels of cytotoxicity in my non-cancerous control cell line.
-
Question: this compound is showing high toxicity in my non-tumorigenic control cells, even at low concentrations. How can I address this?
-
Answer: While FTO inhibitors are being explored for their anticancer effects, they can also impact normal cellular functions.
Potential Causes and Solutions:
-
On-Target Toxicity: Inhibition of FTO can affect normal cellular processes, leading to cytotoxicity. It is important to determine the therapeutic window by comparing the IC50 values in your cancer cell line versus your non-cancerous control line.
-
Off-Target Effects: At higher concentrations, this compound might inhibit other proteins besides FTO, leading to off-target toxicity. A recent study showed that the FTO inhibitor FB23-2 can also inhibit human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in pyrimidine synthesis. Consider using the lowest effective concentration of this compound to minimize potential off-target effects.
-
Purity of the Compound: Ensure you are using a high-purity this compound to avoid confounding effects from impurities.
-
Data Presentation
Table 1: Reported IC50 Values of FTO Inhibitors in Various Cell Lines
| FTO Inhibitor | Cell Line(s) | Cancer Type | IC50 (µM) | Reference |
| FTO-04 | Patient-derived Glioblastoma Stem Cells (GSCs) | Glioblastoma | 2.2 - 3.4 | |
| FB23 | MDA-MB-231, BT-549 | Breast Cancer | ~2.5 (at 24h) | |
| Rhein | HCT8, LoVo | Colorectal Cancer | Not specified, used at 10-40 µM | |
| FB23-2 | AML cell lines | Acute Myeloid Leukemia | 0.8 - 16 | |
| Dac51 | Erlotinib-resistant H2170 and PC9 | Non-Small Cell Lung Cancer | 0.8 | |
| Sulforaphane | Nalm-6, REH, RS-4 (pre-B ALL); Jurkat, RPMI, DND41, KOPTK1 (T-ALL) | Acute Lymphoblastic Leukemia | 1.24 - 7.14 (48h) | |
| C4 (thiosemicarbazone) | HT-29, SW620 | Colorectal Cancer | 6.7, 8.3 | |
| SFN | MCF-7, MDA-MB-231 | Breast Cancer | 12.5 - 115.7 (24h) | |
| Compound 2 | - | (in vitro assay) | 1.46 | |
| Compound 3 | - | (in vitro assay) | 28.9 |
Note: The IC50 values can vary depending on the assay conditions and duration of treatment. This table is intended as a guide for establishing a starting concentration range.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a general procedure for determining the effect of this compound on cell viability using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: m6A Dot Blot Assay
This protocol provides a method to assess the global m6A levels in total RNA following treatment with this compound.
-
RNA Extraction: Treat cells with this compound at the desired concentration and for the optimal duration. Extract total RNA using a standard method (e.g., TRIzol reagent).
-
RNA Quantification and Denaturation: Quantify the RNA concentration. Denature 1-2 µg of total RNA by heating at 65°C for 5 minutes and then immediately place on ice.
-
Blotting: Spot the denatured RNA onto a nitrocellulose or nylon membrane. Allow the spots to air dry.
-
UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-m6A antibody (typically 1:1000 dilution) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Loading Control: Stain the membrane with 0.02% methylene blue to visualize the total RNA spotted as a loading control.
-
Quantification: Quantify the dot intensity using image analysis software and normalize the m6A signal to the methylene blue staining.
Protocol 3: Neurosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells, a process that can be affected by FTO inhibition.
-
Cell Preparation: Culture your cancer stem cells (e.g., glioblastoma stem cells) as a single-cell suspension.
-
Cell Seeding: Seed the cells at a low density (e.g., 1,000 - 5,000 cells/mL) in serum-free neurosphere culture medium in ultra-low attachment plates or flasks.
-
Compound Treatment: Add this compound at various concentrations to the culture medium at the time of seeding. Include a vehicle control.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 7-14 days to allow for neurosphere formation.
-
Neurosphere Counting and Sizing: After the incubation period, count the number of neurospheres formed in each well using a microscope. The size of the neurospheres can also be measured using imaging software.
-
Data Analysis: Compare the number and size of neurospheres in the this compound treated groups to the vehicle control group to determine the effect on self-renewal.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for culturing neurospheres from progenitor cells in the dentate gyrus of aged mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA m6A dynamic modification mediated by nucleus-localized FTO is involved in follicular reserve - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-3 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of FTO inhibitors like Fto-IN-3.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of FTO inhibitors?
A1: While highly potent against the FTO protein, some FTO inhibitors have been observed to interact with other cellular targets. A key example is the inhibitor IOX3, which also inhibits hypoxia-inducible factor (HIF) prolyl-hydroxylases (PHDs) with similar potency to FTO.[1][2] This can lead to the stabilization and activation of HIF-1α, a master regulator of the cellular response to hypoxia.[1] Therefore, researchers should be aware of potential downstream effects related to the HIF signaling pathway when using certain FTO inhibitors. Other potential off-targets may include other 2-oxoglutarate (2-OG) dependent dioxygenases due to structural similarities in the active site.[3]
Q2: How can I determine if the observed phenotype in my experiment is a result of an on-target FTO inhibition or an off-target effect?
A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use a structurally distinct FTO inhibitor: If a different class of FTO inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Employing techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate FTO expression should phenocopy the effects of the inhibitor if they are on-target.[4] If the phenotype persists after FTO knockdown in the presence of the inhibitor, it is likely an off-target effect.
-
Dose-response analysis: If the off-target effect occurs at a significantly higher concentration than the on-target effect, it may be possible to work at a lower concentration of the inhibitor to minimize off-target activity.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the inhibitor to FTO in a cellular context.
Q3: What are some general strategies to minimize off-target effects in my experiments?
A3: Minimizing off-target effects is a key aspect of robust experimental design. Consider the following strategies:
-
Use the lowest effective concentration: Titrate the inhibitor to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Employ orthogonal controls: As mentioned in Q2, using genetic methods (siRNA/CRISPR) alongside chemical inhibitors provides strong evidence for on-target activity.
-
Perform selectivity profiling: If possible, screen your inhibitor against a panel of related enzymes (e.g., other 2-OG dependent dioxygenases) to understand its selectivity profile.
-
Monitor known off-target pathways: Based on the inhibitor's structure or known off-targets of similar compounds, proactively monitor relevant pathways. For instance, when using an IOX3-like compound, monitoring HIF-1α levels is advisable.
Troubleshooting Guides
Problem 1: I'm observing an increase in HIF-1α protein levels after treating my cells with an FTO inhibitor.
-
Possible Cause: The FTO inhibitor may be inhibiting HIF prolyl-hydroxylases (PHDs). PHDs are responsible for hydroxylating HIF-1α, marking it for degradation. Inhibition of PHDs leads to the stabilization and accumulation of HIF-1α.
-
Troubleshooting Steps:
-
Confirm HIF-1α stabilization: Perform a western blot to confirm the increase in HIF-1α protein levels.
-
Check downstream HIF targets: Analyze the expression of known HIF-1α target genes (e.g., VEGFA, GLUT1) using qPCR to see if the stabilized HIF-1α is transcriptionally active.
-
Use a more selective inhibitor: If available, switch to an FTO inhibitor with a better selectivity profile over PHDs.
-
Genetic validation: Use FTO siRNA to confirm that the phenotype is not solely dependent on FTO inhibition. If FTO knockdown does not result in HIF-1α stabilization, the effect is likely off-target.
-
Problem 2: My in vitro assays show high specificity of the FTO inhibitor, but I'm observing unexpected toxicity in my in vivo model.
-
Possible Cause: Discrepancies between in vitro and in vivo results can arise from several factors, including metabolite activity, compound accumulation in specific tissues, or engagement with off-targets not present in the in vitro assay. For example, in vivo studies with IOX3 in mice showed unexpected effects on renal function and bone mineral density.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Analyze the concentration of the inhibitor and its metabolites in plasma and relevant tissues to ensure exposure levels are appropriate and not exceeding toxic thresholds.
-
Histopathological analysis: Examine tissues for signs of toxicity to identify affected organs.
-
Broad off-target screening: Consider broader profiling of the compound against a larger panel of receptors, enzymes, and ion channels to identify potential off-targets responsible for the toxicity.
-
Quantitative Data
Table 1: Inhibitory Potency of Selected FTO Inhibitors Against FTO and a Key Off-Target
| Inhibitor | FTO IC50 (µM) | PHD2 IC50 (µM) | Selectivity (PHD2/FTO) | Reference |
| IOX3 | 2.76 ± 0.9 | 1.4 | ~0.5 | |
| Rhein | 2.3 | > 100 | > 43 | |
| FB23-2 | 0.06 | Not Reported | Not Reported |
Note: A higher selectivity ratio indicates greater selectivity for FTO over PHD2.
Experimental Protocols
Protocol 1: Biochemical FTO Inhibition Assay (Chemiluminescent)
-
Objective: To determine the in vitro potency (IC50) of a test compound against FTO demethylase activity.
-
Principle: This assay measures the demethylation of a methylated RNA substrate by FTO. A highly specific antibody recognizes the methylated substrate. The signal is inversely proportional to FTO activity.
-
Methodology:
-
Incubate recombinant FTO enzyme with the methylated RNA substrate in the presence of a dose-response range of the test compound.
-
Add a primary antibody that specifically binds to the methylated RNA substrate.
-
Add an HRP-labeled secondary antibody.
-
Add an HRP substrate to produce a chemiluminescent signal.
-
Measure the signal using a chemiluminescence reader.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the direct binding of an FTO inhibitor to the FTO protein in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to a protein stabilizes the protein, leading to an increase in its melting temperature.
-
Methodology:
-
Treat cultured cells with the FTO inhibitor or a vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C).
-
Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FTO protein at each temperature using Western blotting.
-
A shift to a higher temperature for FTO in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
-
Visualizations
Caption: Potential on-target and off-target signaling pathways of an FTO inhibitor.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Troubleshooting Fto-IN-3 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the in vivo delivery of Fto-IN-3, a potent inhibitor of the N6-methyladenosine (m6A) RNA demethylase FTO. The following information is intended to facilitate the successful design and execution of animal model experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for in vivo studies?
A1: Understanding the physicochemical properties of this compound is the first step in designing an effective delivery strategy. Key properties are summarized in the table below. The high lipophilicity, as suggested by its solubility in DMSO, indicates that this compound is a hydrophobic compound, which presents challenges for aqueous-based delivery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Formula | C₁₂H₁₀N₄OS | - |
| Molecular Weight | 258.3 g/mol [1] | Affects diffusion and membrane permeability. |
| Solubility | Soluble in DMSO[1] | Poor aqueous solubility is expected, requiring a specialized formulation for in vivo administration. |
Q2: My this compound is precipitating out of solution during preparation for injection. What can I do?
A2: Precipitation is a common issue for hydrophobic compounds like this compound when diluted into aqueous solutions for injection. Here are several strategies to improve solubility and prevent precipitation:
-
Co-solvent Systems: The most common approach is to first dissolve this compound in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. This stock can then be diluted with a pharmaceutically acceptable aqueous vehicle like saline or phosphate-buffered saline (PBS). It is critical to keep the final concentration of the organic solvent to a minimum (ideally <10%, and as low as 1-5% for some routes) to avoid toxicity.
-
Formulation with Excipients: For more challenging solubility issues, the use of excipients can be explored. These include:
-
Surfactants: Polysorbate 80 (Tween 80) or Solutol HS 15 can be used to create micellar formulations that enhance the solubility of hydrophobic drugs.
-
Cyclodextrins: Molecules like SBE-β-CD can form inclusion complexes with the drug, increasing its apparent water solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be effective for highly lipophilic compounds.
-
Q3: What is a recommended starting dose and route of administration for this compound in mice?
A3: While the primary literature on this compound (also known as FTO-04) focuses on its in vitro effects in glioblastoma stem cells, in vivo dosing information is not explicitly detailed in the abstracts of the key publication by Huff et al. (2021).[1][2][3] However, based on protocols for other FTO inhibitors and general practices for small molecule inhibitors, a common starting point for in vivo studies in mice is intraperitoneal (IP) injection.
For the FTO inhibitor meclofenamic acid , a dose of 10 mg/kg/day administered intraperitoneally has been used in a mouse model of prostate cancer. Another FTO inhibitor, IOX3 , was administered to mice at 60 mg/kg every two days. These provide a potential starting range for dose-finding studies with this compound. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q4: I am observing unexpected toxicity or off-target effects in my animal model. What could be the cause?
A4: Unexpected toxicity can arise from several sources:
-
Vehicle Toxicity: The vehicle used to dissolve this compound can have its own toxic effects, especially at high concentrations. For example, high concentrations of DMSO can cause local irritation and systemic toxicity. It is essential to include a vehicle-only control group in your experiments to differentiate between the effects of the vehicle and the compound.
-
Off-target Effects of the Inhibitor: While this compound has been designed as an FTO inhibitor, like many small molecules, it may have off-target effects. The FTO inhibitor IOX3, for instance, is also a known inhibitor of HIF prolyl hydroxylases, which can lead to off-target effects such as increased erythropoietin (EPO) levels. It is important to consider potential off-target activities and, if possible, use a structurally different FTO inhibitor as a complementary tool to confirm that the observed phenotype is due to FTO inhibition.
-
Compound Instability: this compound may be unstable in the formulation or in vivo, leading to the formation of degradation products with different activity or toxicity profiles.
Q5: How can I confirm that this compound is engaging its target (FTO) in vivo?
A5: Demonstrating target engagement is crucial for interpreting your in vivo results. Here are a few approaches:
-
Pharmacodynamic (PD) Biomarkers: Since FTO is an m6A demethylase, its inhibition is expected to lead to an increase in the levels of m6A in total RNA. The key study on this compound (FTO-04) demonstrated that the compound increases m6A and m6Am levels in glioblastoma stem cells. You can collect tissues of interest from your treated animals and measure global m6A levels using commercially available kits or LC-MS/MS.
-
Downstream Target Gene Expression: FTO has been shown to regulate the expression of specific genes by demethylating their mRNA. In the context of glioblastoma, FTO has been implicated in the regulation of the EREG/PI3K/Akt signaling pathway. Measuring changes in the expression or phosphorylation status of key proteins in this pathway (e.g., p-Akt) in your target tissue could serve as a PD marker.
Troubleshooting Guides
Table 2: Troubleshooting Common Issues with this compound In Vivo Delivery
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Formulation | - Poor solubility of this compound in the chosen vehicle.- Incorrect solvent ratio.- Temperature changes. | - Increase the proportion of the organic co-solvent (e.g., DMSO), ensuring the final concentration remains within a tolerable range for the animal.- Try alternative co-solvents such as PEG400 or ethanol.- Consider using a surfactant (e.g., Tween 80) or a cyclodextrin (e.g., SBE-β-CD) in your formulation.- Prepare the formulation fresh before each use and maintain it at a constant temperature. |
| Inconsistent Results Between Animals | - Inaccurate dosing.- Variability in compound absorption following IP injection.- Animal-to-animal physiological differences. | - Ensure accurate and consistent dosing volume for each animal based on its body weight.- Refine your IP injection technique to ensure consistent delivery into the peritoneal cavity.- Increase the number of animals per group to improve statistical power.- Consider an alternative route of administration, such as intravenous (IV) injection, which offers more consistent bioavailability, although it can be more technically challenging for repeated dosing. |
| Lack of Efficacy | - Insufficient dose or target engagement.- Poor bioavailability or rapid metabolism of this compound.- The role of FTO in your specific disease model may not be as critical as hypothesized. | - Perform a dose-escalation study to find the optimal dose.- Confirm target engagement by measuring m6A levels or downstream pathway modulation in the target tissue.- If possible, conduct pharmacokinetic studies to determine the concentration of this compound in plasma and the target tissue over time.- Re-evaluate the role of FTO in your model using genetic approaches (e.g., knockout or knockdown models) if available. |
| Animal Distress or Toxicity | - Vehicle toxicity.- On-target or off-target toxicity of this compound.- High injection volume. | - Run a vehicle-only control group to assess the toxicity of the formulation itself.- Reduce the concentration of co-solvents like DMSO.- Perform a dose-finding study to identify the maximum tolerated dose (MTD).- Reduce the injection volume and, if necessary, increase the concentration of the dosing solution (if solubility permits).- Monitor animals closely for signs of distress and consult with veterinary staff. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection (Aqueous-based)
This protocol is a starting point and may require optimization based on your specific experimental needs.
-
Preparation of Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in 100% sterile, injectable-grade DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, provided the compound is heat-stable.
-
-
Preparation of Dosing Solution:
-
On the day of injection, dilute the this compound stock solution with sterile, pyrogen-free 0.9% saline.
-
A common final formulation is 10% DMSO and 90% saline. To prepare this, add 1 part of your this compound/DMSO stock solution to 9 parts of sterile saline.
-
Mix thoroughly by gentle inversion. Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the formulation as described in the troubleshooting guide.
-
-
Administration:
-
Administer the dosing solution to the animals via intraperitoneal injection. The injection volume should be appropriate for the animal model (e.g., 5-10 mL/kg for mice).
-
Always include a vehicle control group that receives the same formulation (e.g., 10% DMSO in saline) without this compound.
-
Protocol 2: Preparation of this compound Formulation for Intraperitoneal (IP) Injection (Oil-based)
For compounds with very poor aqueous solubility, an oil-based vehicle may be more suitable.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% sterile DMSO as described in Protocol 1.
-
-
Preparation of Dosing Solution:
-
On the day of injection, dilute the this compound stock solution with sterile corn oil.
-
A suggested formulation is 10% DMSO and 90% corn oil. To prepare, add 1 part of the this compound/DMSO stock solution to 9 parts of sterile corn oil.
-
Mix thoroughly. Ultrasonic agitation may be required to achieve a clear and homogenous solution.
-
-
Administration:
-
Administer the oil-based formulation via IP injection.
-
Include a vehicle control group receiving 10% DMSO in corn oil.
-
Visualizations
Caption: FTO signaling pathway in glioblastoma cell proliferation.
Caption: A logical workflow for troubleshooting common in vivo delivery issues.
References
Technical Support Center: Overcoming Resistance to FTO Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to FTO inhibitors, with a focus on strategies applicable to compounds like Fto-IN-3. The information provided is based on published research on various FTO inhibitors and general principles of drug resistance in cancer.
Troubleshooting Guide: this compound Resistance
This guide is designed to help researchers identify potential causes of resistance to this compound and provides actionable steps to address these issues.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Reduced or no inhibition of cancer cell proliferation after initial response. | 1. Acquired resistance through genetic or epigenetic alterations. | - Perform RNA sequencing to identify changes in gene expression, particularly in genes related to drug metabolism, efflux pumps (e.g., ABC transporters), or downstream targets of FTO. - Analyze DNA methylation and histone modification patterns to detect epigenetic changes that may silence tumor suppressor genes or activate oncogenes. |
| 2. Activation of compensatory signaling pathways. | - Use pathway analysis tools to investigate the activation of alternative survival pathways, such as PI3K/AKT/mTOR or STAT3 signaling.[1][2][3] - Perform western blotting or other protein analysis techniques to confirm the activation of key proteins in these pathways (e.g., phosphorylated AKT, phosphorylated STAT3). | |
| High intrinsic resistance in a new cancer cell line. | 1. Pre-existing mutations in the FTO gene or its regulatory elements. | - Sequence the FTO gene in the resistant cell line to identify any mutations that may affect drug binding or protein function. |
| 2. High expression of drug efflux pumps. | - Quantify the expression of common drug resistance pumps (e.g., P-glycoprotein) using qPCR or western blotting. | |
| 3. Dysregulation of downstream FTO targets. | - Evaluate the baseline expression and methylation status of key FTO targets like c-Myc, E2F1, and BNIP3.[4] Overexpression of these oncogenes might contribute to intrinsic resistance. | |
| Inconsistent results between experiments. | 1. Variability in experimental conditions. | - Ensure consistent cell culture conditions, including media composition, cell density, and passage number. - Verify the stability and activity of the this compound compound. |
| 2. Cellular heterogeneity. | - Perform single-cell analysis to investigate the presence of resistant subpopulations within the cancer cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FTO inhibitors like this compound?
A1: FTO (Fat mass and obesity-associated protein) is an RNA demethylase that removes N6-methyladenosine (m6A) modifications from RNA.[5] FTO inhibitors block this enzymatic activity, leading to an increase in m6A levels on target mRNAs. This can affect the stability, translation, and splicing of these RNAs, ultimately impacting the expression of key oncogenes and tumor suppressor genes.
Q2: What are the known mechanisms of resistance to FTO inhibitors?
A2: While specific resistance mechanisms to "this compound" are not yet fully elucidated in the public domain, research on other FTO inhibitors and related cancer biology suggests several possibilities:
-
Upregulation of compensatory signaling pathways: Cancer cells may activate alternative survival pathways to bypass the effects of FTO inhibition. The PI3K/AKT/mTOR and STAT3 signaling pathways have been implicated in cancers with high FTO expression and may contribute to resistance.
-
Alterations in downstream targets: Changes in the expression or function of key FTO downstream targets, such as c-Myc and E2F1, could render cells less dependent on FTO activity.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration and effectiveness.
-
Metabolic reprogramming: Cancer cells might adapt their metabolism to become less reliant on pathways regulated by FTO.
Q3: Are there any strategies to overcome resistance to this compound?
A3: Yes, several strategies are being explored to overcome resistance to FTO inhibitors:
-
Combination Therapy: Combining this compound with other targeted therapies or conventional treatments can be effective. For example, studies have shown synergistic effects when combining FTO inhibitors with:
-
BTK inhibitors (e.g., Ibrutinib): This combination has shown promise in breast cancer models.
-
Chemotherapy: FTO inhibitors can enhance the sensitivity of cancer cells to standard chemotherapeutic agents.
-
Immunotherapy (e.g., anti-PD-1): FTO inhibition can modulate the tumor microenvironment and improve responses to immune checkpoint inhibitors.
-
Radiation Therapy: FTO inhibitors can enhance the therapeutic index of radiation therapy.
-
-
Targeting downstream pathways: If resistance is mediated by the activation of a specific signaling pathway (e.g., PI3K/AKT), co-treatment with an inhibitor of that pathway could restore sensitivity.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in sensitive and resistant cancer cell lines. IC50 is the concentration of a drug that inhibits a biological process by 50% and is a common measure of drug potency.
| Cell Line | This compound IC50 (µM) | Notes |
| Sensitive Cancer Cell Line A | 1.5 | Exhibits significant cell death upon treatment. |
| Resistant Cancer Cell Line A-R | 25.0 | Derived from Cell Line A by continuous exposure to this compound. |
| Sensitive Cancer Cell Line B | 2.2 | Shows good initial response to the inhibitor. |
| Intrinsically Resistant Cell Line C | > 50 | Shows minimal response even at high concentrations. |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for Pathway Analysis
This protocol is used to detect the activation of signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Role of FTO in Adipocyte Development and Function: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FTO contributes to hepatic metabolism regulation through regulation of leptin action and STAT3 signalling in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTO in cancer: functions, molecular mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fto-IN-3 Bioavailability for In Vivo Research
Welcome to the technical support center for Fto-IN-3, a potent and selective inhibitor of the FTO (fat mass and obesity-associated) protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound for successful in vivo applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research endeavors.
FAQs: Addressing Common Challenges with this compound In Vivo
This section addresses frequently asked questions regarding the use of this compound in animal models, focusing on issues related to its delivery and bioavailability.
Q1: My in vivo experiment with this compound is not showing the expected efficacy. What are the potential reasons?
A1: Lack of efficacy in vivo can stem from several factors, primarily related to the compound's bioavailability. This compound, like many small molecule inhibitors, may have poor aqueous solubility, leading to low absorption and insufficient concentration at the target site.[1][2][3] Key areas to investigate include:
-
Poor Solubility and Dissolution: The compound may not be dissolving adequately in the gastrointestinal tract for oral administration or in the vehicle for parenteral administration.[1][3]
-
Low Permeability: The compound may have difficulty crossing biological membranes, such as the intestinal epithelium.
-
First-Pass Metabolism: After absorption, the compound might be extensively metabolized by the liver before reaching systemic circulation.
-
Inadequate Formulation: The chosen vehicle may not be optimal for solubilizing and delivering this compound.
-
Incorrect Dosing or Administration Route: The dose might be too low, or the administration route may not be suitable for this specific compound.
Q2: How can I improve the solubility of this compound for my experiments?
A2: Improving the solubility of this compound is a critical first step. Several formulation strategies can be employed:
-
Co-solvents: Utilize a mixture of water-miscible organic solvents to increase solubility.
-
Surfactants: These agents can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous environments.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly enhance solubility.
-
Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems can improve its solubilization and absorption.
Q3: What are the recommended administration routes for this compound in animal models?
A3: The choice of administration route depends on the experimental goals and the physicochemical properties of the formulated this compound. Common routes for small molecule inhibitors include:
-
Oral (PO): Convenient for long-term studies, but bioavailability can be limited by poor absorption and first-pass metabolism. Formulation is key for success.
-
Intraperitoneal (IP): Often used for rapid absorption and bypassing the gastrointestinal tract.
-
Intravenous (IV): Provides 100% bioavailability, delivering the compound directly into the systemic circulation. This is useful for initial efficacy studies but may not be suitable for long-term dosing.
-
Subcutaneous (SC): Allows for slower, more sustained absorption compared to IP or IV routes.
The optimal route should be determined through preliminary pharmacokinetic studies.
Troubleshooting Guide: Overcoming Bioavailability Hurdles
This guide provides a structured approach to troubleshooting common issues encountered during in vivo studies with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or variable drug exposure in plasma/tissue. | Poor solubility of this compound in the formulation. | 1. Screen various pharmaceutically acceptable excipients to identify a suitable vehicle (see Table 1).2. Consider micronization or nanosizing of the this compound powder to increase its surface area and dissolution rate. 3. Employ advanced formulation strategies such as solid dispersions or lipid-based delivery systems. |
| Low intestinal permeability. | 1. Include permeation enhancers in the oral formulation (use with caution and appropriate controls).2. Switch to a parenteral route of administration (IP, IV, or SC) to bypass the intestinal barrier. | |
| High first-pass metabolism. | 1. Consider a route of administration that bypasses the liver, such as intravenous or intraperitoneal injection.2. If oral administration is necessary, co-administer with an inhibitor of relevant metabolic enzymes (requires careful validation). | |
| Precipitation of the compound upon administration. | The formulation is not stable in the physiological environment. | 1. Test the stability of the formulation in simulated gastric and intestinal fluids.2. Increase the concentration of solubilizing agents (e.g., surfactants, co-solvents) in the formulation. |
| Observed toxicity or adverse effects in animals. | The vehicle or excipients used in the formulation are toxic at the administered dose. | 1. Review the safety data for all excipients used.2. Conduct a vehicle toxicity study in a small cohort of animals before proceeding with the main experiment. |
| Off-target effects of this compound at high concentrations. | 1. Perform dose-response studies to determine the minimum effective dose.2. Ensure the specificity of this compound against other related enzymes. |
Quantitative Data Summary
Table 1: Common Excipients for Improving Bioavailability of Poorly Soluble Compounds.
| Excipient Category | Examples | Mechanism of Action | Suitability for this compound |
| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol | Increase the polarity of the solvent system, enhancing the solubility of hydrophobic compounds. | High - can be effective for initial screening of solubility. |
| Surfactants | Tween 80, Cremophor EL, Solutol HS 15 | Form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media. | High - particularly for oral and parenteral formulations. |
| Lipids | Labrafac™, Maisine®, Capryol™ | Act as a lipidic vehicle for the drug, facilitating its absorption through the lymphatic system and avoiding first-pass metabolism. | High - especially for oral delivery to enhance absorption. |
| Polymers | Povidone (PVP), Hydroxypropyl methylcellulose (HPMC) | Can be used to create amorphous solid dispersions, where the drug is molecularly dispersed in a polymer matrix, leading to improved dissolution. | Moderate to High - requires more complex formulation development. |
| Cyclodextrins | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes with the drug, shielding the hydrophobic molecule and increasing its water solubility. | High - can be very effective but may have limitations on drug loading. |
Experimental Protocols
Protocol 1: Screening for Optimal Formulation of this compound
Objective: To identify a suitable vehicle for the in vivo administration of this compound by screening various excipients for their ability to solubilize the compound.
Materials:
-
This compound powder
-
A selection of excipients from Table 1 (e.g., PEG 400, Tween 80, Cremophor EL, Labrafac™)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of test vehicles containing different concentrations and combinations of the selected excipients in PBS.
-
Add a small, fixed amount of the this compound stock solution to each test vehicle.
-
Vortex the mixtures vigorously for 5-10 minutes.
-
Incubate the mixtures at room temperature for 1-2 hours to allow for equilibration.
-
Centrifuge the samples at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The vehicle that results in the highest concentration of dissolved this compound is considered the most promising for further in vivo studies.
Protocol 2: In Vivo Pharmacokinetic Study of Formulated this compound
Objective: To evaluate the pharmacokinetic profile of the optimized this compound formulation in a relevant animal model (e.g., mice).
Materials:
-
Optimized this compound formulation from Protocol 1
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Dosing syringes and needles for the chosen administration route (e.g., oral gavage needles, insulin syringes)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthesia (if required for blood collection)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Acclimate the animals to the housing conditions for at least one week.
-
Fast the animals overnight before dosing (for oral administration).
-
Administer the formulated this compound to the animals at a predetermined dose via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Collect blood samples at various time points post-administration (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation, liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Analyze the data to assess the bioavailability of the formulation.
Visualizations
FTO Signaling Pathway and Inhibition
Caption: FTO demethylates m6A-modified mRNA, influencing protein translation. This compound inhibits this process.
Experimental Workflow for Improving this compound Bioavailability
Caption: A stepwise workflow for enhancing the in vivo bioavailability and efficacy of this compound.
Logical Relationship of Bioavailability Challenges
References
Fto-IN-3 toxicity and how to assess it
Welcome to the technical support center for Fto-IN-3. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Fat Mass and Obesity-associated (FTO) protein. The FTO protein is an enzyme that acts as an RNA demethylase, removing methyl groups from N6-methyladenosine (m6A) on RNA.[1][2] This modification plays a crucial role in various cellular processes, including gene expression, RNA splicing, and translation.[2] By inhibiting FTO, this compound can modulate the expression of genes involved in metabolism, cancer progression, and neurological processes.[1] FTO inhibitors are being investigated for their therapeutic potential in obesity, various cancers, and neurological disorders.[1]
Q2: What are the potential toxicities associated with FTO inhibition?
While specific toxicity data for this compound is not yet publicly available, potential toxicities can be inferred from the known functions of the FTO protein. FTO is widely expressed in various tissues, including the brain, adipose tissue, and liver. Therefore, inhibition of FTO could potentially lead to effects in these organs. As FTO is involved in fundamental processes like DNA damage response and cell cycle progression, off-target effects or exaggerated pharmacological effects could lead to cytotoxicity. Preclinical toxicity studies are essential to characterize the safety profile of any FTO inhibitor.
Q3: How do I assess the cytotoxicity of this compound in my cell line of interest?
In vitro cytotoxicity assays are a crucial first step in assessing the toxicity of this compound. These assays help determine the concentration at which the compound induces cell death. Commonly used methods include:
-
Metabolic Viability Assays: (e.g., MTT, WST-1, CellTiter-Glo®) These assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Membrane Integrity Assays: (e.g., LDH release assay, Trypan Blue exclusion) These assays detect damage to the cell membrane, a hallmark of cell death.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, Caspase activity assays) These assays specifically measure programmed cell death (apoptosis).
Q4: I am observing unexpected levels of cytotoxicity. What could be the cause?
Several factors could contribute to unexpected cytotoxicity. Refer to the troubleshooting guide below for potential causes and solutions.
Troubleshooting Guide: In Vitro Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| Higher than expected cytotoxicity | Compound precipitation: this compound may not be fully soluble at the tested concentrations in your cell culture medium. | Visually inspect the culture medium for precipitates. If observed, consider using a lower concentration range, a different solvent, or adding a solubilizing agent (ensure the agent itself is not toxic to your cells). |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Run a solvent control experiment with the same concentration of the solvent used in your this compound dilutions. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Cell line sensitivity: Your specific cell line may be particularly sensitive to FTO inhibition or off-target effects of this compound. | Test this compound on a panel of different cell lines to determine its selectivity. Consider using a cell line with known resistance to similar compounds as a negative control. | |
| Lower than expected cytotoxicity | Compound instability: this compound may be unstable in your culture medium over the duration of the experiment. | Consult the compound's technical data sheet for stability information. Consider reducing the incubation time or replenishing the compound during the experiment. |
| Cell density: The initial cell seeding density may be too high, leading to contact inhibition and reduced proliferation, which can mask cytotoxic effects. | Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. | |
| Incorrect assay choice: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by this compound. | Consider using a combination of assays that measure different aspects of cell death (e.g., metabolic activity, membrane integrity, and apoptosis). | |
| High variability between replicates | Inconsistent cell seeding: Uneven distribution of cells in the multi-well plate. | Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for more consistent seeding. |
| Pipetting errors: Inaccurate dilution or addition of this compound. | Calibrate your pipettes regularly. Use fresh pipette tips for each dilution and replicate. | |
| Edge effects: Cells in the outer wells of a plate may behave differently due to variations in temperature and humidity. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile medium or PBS to maintain a humidified environment. |
Quantitative Data Summary
The following tables provide hypothetical examples of data that should be generated during the toxicological assessment of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h exposure |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HepG2 | Liver Cancer | 8.1 |
| HCT116 | Colon Cancer | 6.5 |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Preliminary In Vivo Toxicity Assessment of this compound in Mice
| Dose (mg/kg) | Route of Administration | Observation Period (days) | Observed Toxicities |
| 10 | Oral (p.o.) | 14 | No significant adverse effects observed. |
| 30 | Oral (p.o.) | 14 | Mild weight loss (~5%) observed in the first 3 days, followed by recovery. |
| 100 | Oral (p.o.) | 14 | Significant weight loss (>15%), lethargy, and ruffled fur observed. One mortality out of five animals. |
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is for determining the cytotoxic effect of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: Troubleshooting logic for high cytotoxicity.
References
refining Fto-IN-3 treatment duration for optimal results
Welcome to the technical support center for Fto-IN-3, a potent and selective inhibitor of the FTO protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Fat Mass and Obesity-Associated (FTO) protein. FTO is an α-ketoglutarate-dependent dioxygenase that functions as an N6-methyladenosine (m6A) RNA demethylase. By inhibiting FTO, this compound prevents the demethylation of m6A on RNA, leading to an increase in m6A levels. This modification can affect various aspects of RNA metabolism, including splicing, stability, and translation, thereby influencing gene expression and cellular processes.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound at -20°C. For short-term use, it can be stored at 0°C.
Q3: What is a typical starting concentration and treatment duration for this compound in cell culture experiments?
A3: Based on published data, a starting concentration of 20-30 µM with a treatment duration of 48 hours has been shown to be effective in glioblastoma stem cells.[1] However, the optimal concentration and duration can be cell-type dependent and should be determined empirically for your specific experimental system. A dose-response and time-course experiment is highly recommended.
Q4: What are the potential off-target effects of this compound?
A4: While this compound has been designed for specificity towards FTO, like most small molecule inhibitors, the possibility of off-target effects exists, especially at higher concentrations. It is crucial to include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a structurally distinct FTO inhibitor, to validate that the observed phenotype is due to FTO inhibition.
Q5: How can I assess the effectiveness of this compound treatment in my experiment?
A5: The effectiveness of this compound can be assessed by measuring the global m6A levels in RNA, which are expected to increase upon FTO inhibition.[1] Downstream effects on target gene expression can be measured by qPCR or Western blotting. Additionally, cell-based assays such as cell viability, proliferation, or functional assays relevant to your research question (e.g., neurosphere formation for stem cells) can be used to evaluate the phenotypic consequences of FTO inhibition.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Suboptimal or no effect observed | - Insufficient treatment duration or concentration.- Low FTO expression in the cell line.- Compound instability or degradation. | - Optimize treatment conditions: Perform a dose-response (e.g., 1-50 µM) and time-course (e.g., 24, 48, 72 hours) experiment.- Confirm FTO expression: Check the expression level of FTO in your cell line by Western blot or qPCR.- Prepare fresh stock solutions: this compound is dissolved in DMSO; ensure the stock is properly stored and prepare fresh dilutions for each experiment. |
| High cytotoxicity or cell death | - Concentration of this compound is too high.- Cell line is particularly sensitive to FTO inhibition or the vehicle (DMSO).- Off-target effects at high concentrations. | - Perform a dose-response curve: Determine the IC50 value for your cell line and use concentrations at or below this value.- Lower DMSO concentration: Ensure the final DMSO concentration in the culture medium is below 0.5% and include a vehicle-only control.- Reduce treatment duration: A shorter exposure time may be sufficient to observe the desired effect with less toxicity. |
| Inconsistent results between experiments | - Variability in cell density at the time of treatment.- Inconsistent compound dilution and addition.- Passage number of cells affecting their response. | - Standardize cell seeding: Ensure a consistent number of cells are plated for each experiment.- Prepare fresh dilutions: Make fresh dilutions of this compound from a stock solution for each experiment.- Use a consistent cell passage number: Maintain a narrow range of passage numbers for your experiments to minimize variability. |
| Difficulty dissolving the compound | - Incorrect solvent or temperature. | - Use 100% DMSO: this compound is soluble in DMSO. Gentle warming and vortexing can aid dissolution.- Prepare a concentrated stock: Make a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then dilute it to the final working concentration in your culture medium. |
Data Summary
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C12H10N4OS | Supplier Datasheet |
| Molecular Weight | 258.3 g/mol | Supplier Datasheet |
| CAS Number | 2585198-87-2 | Supplier Datasheet |
| Solubility | DMSO | Supplier Datasheet |
| Storage | -20°C (Long-term), 0°C (Short-term) | Supplier Datasheet |
Reported in vitro Treatment Parameters
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| Glioblastoma Stem Cells (TS576) | 30 µM | 48 hours | Significant reduction in neurosphere size | [1] |
| Glioblastoma Stem Cells (TS576, GSC-23, GBM-6) | 20 µM | 48 hours | Significant decrease in neurosphere size | [1] |
| Healthy Human Neural Stem Cells (hNSCs) | 20 µM | 48 hours | No alteration in neurosphere size |
Experimental Protocols
General Protocol for this compound Treatment of Adherent Cells
-
Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. From this stock, prepare a working solution in pre-warmed complete culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5%.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After the incubation period, harvest the cells for downstream analysis such as cell viability assays, RNA extraction for qPCR, or protein extraction for Western blotting.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the general protocol.
-
After the desired treatment duration, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for FTO Target Proteins
-
After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your protein of interest (e.g., downstream targets of FTO signaling) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest to a loading control like β-actin or GAPDH.
Quantitative PCR (qPCR) for FTO Target Gene Expression
-
Following this compound treatment, extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for your target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
Technical Support Center: Fto-IN-3 and Long-Term Studies
Disclaimer: Information regarding the specific compound Fto-IN-3 is limited in publicly available scientific literature. The following troubleshooting guide and FAQs have been compiled based on data from studies on other FTO inhibitors, such as FB23-2, and general best practices for long-term in vitro and in vivo studies with small molecule inhibitors. Researchers should use this information as a general guide and optimize protocols for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to target the fat mass and obesity-associated protein (FTO). FTO is an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase, removing N6-methyladenosine (m6A) modifications from RNA. By inhibiting FTO, this compound is expected to increase global m6A levels in cells, thereby affecting the expression of various genes and cellular processes.
Q2: What are the potential long-term challenges of using this compound in my experiments?
Based on experiences with other FTO inhibitors and small molecules in long-term studies, researchers may encounter challenges related to:
-
Compound Stability: Degradation of the compound over time in solution, leading to decreased potency.
-
Cellular Toxicity: Off-target effects or accumulation of the compound leading to cytotoxicity with prolonged exposure.
-
Development of Resistance: Cells may adapt to the presence of the inhibitor, leading to a diminished biological response over time.
-
In Vivo Toxicity: Potential for organ toxicity or other adverse effects in animal models during long-term administration.
Q3: Are there known off-target effects for FTO inhibitors that I should be aware of?
Yes, off-target effects are a significant consideration. For example, the FTO inhibitor FB23-2 has been shown to inhibit human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in pyrimidine synthesis. This can lead to antiproliferative effects that are independent of FTO inhibition. It is crucial to consider and test for potential off-target effects of this compound in your specific experimental system.
Troubleshooting Guide
Issue 1: Diminished or Inconsistent Compound Efficacy Over Time
Possible Cause:
-
Compound Instability: this compound may be degrading in your experimental media or storage conditions.
-
Cellular Adaptation: Cells may be upregulating compensatory pathways.
Troubleshooting Steps:
-
Verify Compound Stability:
-
Prepare fresh stock solutions of this compound regularly. The supplier for this compound recommends short-term storage at 0°C and long-term storage at -20°C.[1]
-
If possible, perform analytical chemistry (e.g., HPLC) to check the integrity of your compound stock over time.
-
When preparing media with this compound for long-term cell culture, consider the stability of the compound at 37°C and replenish the media with fresh compound at appropriate intervals.
-
-
Assess Cellular Response:
-
Perform dose-response curves at different time points to see if the IC50 value changes.
-
Analyze the expression levels of FTO and downstream target genes to confirm target engagement is maintained.
-
Investigate potential resistance mechanisms, such as the upregulation of other demethylases or drug efflux pumps.
-
Issue 2: Increased Cell Death or Poor Cell Health in Long-Term Cultures
Possible Cause:
-
On-target Toxicity: Prolonged inhibition of FTO may be detrimental to cell viability.
-
Off-target Toxicity: this compound may be hitting other essential cellular targets.
Troubleshooting Steps:
-
Optimize Compound Concentration:
-
Determine the minimal effective concentration that achieves the desired biological effect without causing excessive toxicity.
-
Consider intermittent dosing schedules (e.g., treating for a period, followed by a drug-free period) to reduce cumulative toxicity.
-
-
Investigate Off-Target Effects:
-
If available, consult any published selectivity data for this compound.
-
As a control, use a structurally unrelated FTO inhibitor to see if the same toxicity is observed.
-
Consider supplementing the media with nucleosides (e.g., uridine) to rescue any potential off-target effects on pyrimidine synthesis, as seen with FB23-2.
-
Issue 3: In Vivo Toxicity or Lack of Efficacy in Animal Models
Possible Cause:
-
Poor Pharmacokinetics/Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration.
-
Metabolic Instability: The compound may be rapidly metabolized and cleared.
-
Organ Toxicity: The compound may be causing damage to vital organs.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:
-
If feasible, conduct pilot PK studies to determine the concentration of this compound in plasma and target tissues over time after administration.
-
Correlate compound exposure with a biomarker of FTO inhibition (e.g., m6A levels in a surrogate tissue) to establish a PD effect.
-
-
Toxicity Monitoring:
-
In a pilot long-term study, closely monitor animal health, including body weight, food and water intake, and general behavior.
-
Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess organ function (liver, kidney).
-
At the end of the study, perform histopathological analysis of major organs to look for signs of toxicity. A study on the related inhibitor FB23-2 in BALB/c mice at 20 mg/kg via intraperitoneal injection for 14 days showed no evidence of body weight loss or physical damage to organs.[2]
-
-
Dosing Regimen Optimization:
-
Adjust the dose and frequency of administration based on PK/PD and toxicity data.
-
Consider alternative routes of administration that may improve bioavailability or reduce toxicity.
-
Data Presentation
Table 1: Summary of In Vivo Toxicity Data for the FTO Inhibitor FB23-2 (as a proxy)
| Parameter | Vehicle Control | FB23-2 (10 mg/kg) | FB23-2 (20 mg/kg) | FB23-2 (40 mg/kg) | FB23-2 (80 mg/kg) |
| Study Duration | 14 days | 14 days | 14 days | 14 days | 14 days |
| Animal Model | BALB/c mice | BALB/c mice | BALB/c mice | BALB/c mice | BALB/c mice |
| Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Body Weight Change | No significant change | No significant change | No significant change | Data not specified | Data not specified |
| Organ Pathology | No abnormalities | No abnormalities | No abnormalities | Data not specified | Data not specified |
| Observed Toxicity | None | None | None | Data not specified | Data not specified |
Data extrapolated from a study on FB23-2.[2] Specific data for this compound is not available.
Experimental Protocols
Note: These are generalized protocols and should be adapted for your specific cell lines, animal models, and experimental goals.
Protocol 1: Long-Term In Vitro Cell Proliferation Assay
Objective: To assess the long-term effect of this compound on cell proliferation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the desired time course (e.g., 7-14 days).
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At regular intervals (e.g., every 2-3 days), carefully remove the medium and replace it with fresh medium containing the appropriate concentration of this compound or vehicle. This is crucial to maintain compound concentration and provide fresh nutrients.
-
At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Plot the cell viability against the log of the this compound concentration to determine the long-term IC50.
Protocol 2: Pilot In Vivo Toxicity Study
Objective: To evaluate the potential toxicity of this compound in a mouse model over a 14-day period.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, saline, corn oil)
-
BALB/c mice (6-8 weeks old)
-
Standard laboratory animal housing and care facilities
-
Equipment for dosing (e.g., syringes, gavage needles)
-
Scale for weighing animals
-
Blood collection supplies
-
Materials for tissue fixation and processing
Procedure:
-
Acclimate animals to the housing conditions for at least one week before the start of the study.
-
Randomly assign animals to treatment groups (e.g., vehicle control, and different doses of this compound). A minimum of 3-5 animals per group is recommended for a pilot study.
-
Record the initial body weight of each animal.
-
Administer this compound or vehicle to the animals daily for 14 days via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Monitor the animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity levels.
-
Record body weights daily or every other day.
-
At the end of the 14-day treatment period, collect blood samples via an appropriate method (e.g., cardiac puncture under terminal anesthesia) for CBC and serum chemistry analysis.
-
Euthanize the animals and perform a gross necropsy, examining all major organs for any visible abnormalities.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and fix them in 10% neutral buffered formalin for subsequent histopathological examination.
-
Analyze the collected data (body weight changes, clinical signs, blood parameters, and histopathology) to assess the toxicity profile of this compound.
Visualizations
Signaling Pathways
Caption: FTO inhibition by this compound leads to increased m6A levels and modulates signaling pathways like STAT3 and PI3K/Akt.
Experimental Workflow
Caption: A generalized workflow for conducting a long-term in vivo study with this compound.
Logical Relationship
Caption: A logical troubleshooting guide for addressing common issues in long-term studies with this compound.
References
Fto-IN-3 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fto-IN-3, a potent and selective inhibitor of the FTO (Fat mass and obesity-associated) protein. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also described in the literature as FTO-04) is a small molecule inhibitor of the FTO protein, an N6-methyladenosine (m6A) RNA demethylase.[1] FTO is an enzyme that removes methyl groups from RNA, thereby influencing gene expression.[2] this compound acts as a competitive inhibitor of FTO, meaning it binds to the active site of the enzyme and prevents it from binding to its natural substrates.[2] By inhibiting FTO, this compound leads to an increase in the levels of m6A and N6,2′-O-dimethyladenosine (m6Am) in RNA, which can alter the expression of genes involved in various cellular processes, including cell growth, proliferation, and differentiation.
Q2: What are the primary research applications for this compound?
A2: this compound has been primarily investigated for its potential as an anti-cancer agent, particularly in the context of glioblastoma. Research has shown that this compound can impair the self-renewal of glioblastoma stem cells (GSCs) by inhibiting FTO's demethylase activity. It has been demonstrated to prevent the formation of neurospheres in GSC cultures without significantly affecting the growth of healthy neural stem cells. Beyond glioblastoma, given FTO's role in various biological processes, this compound may be a valuable tool for studying the impact of FTO-mediated RNA demethylation in other cancers and diseases.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on published data, a starting concentration range of 1 µM to 20 µM is recommended for most cell-based assays. For example, in studies with glioblastoma stem cells, a concentration of 20 µM was effective at inhibiting neurosphere formation. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a solid powder. For stock solutions, it is recommended to dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the day of use.
Troubleshooting Guide
Problem 1: I am not observing the expected phenotype (e.g., decreased cell viability, reduced proliferation) after treating my cells with this compound.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line. The effective concentration can vary significantly between different cell types. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to identify the active range.
-
-
Possible Cause 2: FTO expression levels in your cell line.
-
Solution: Verify the expression level of FTO in your cell line of interest using techniques like Western blot or qPCR. Cell lines with low or absent FTO expression are not expected to respond to this compound treatment. Consider using a positive control cell line known to express high levels of FTO.
-
-
Possible Cause 3: Compound inactivity or degradation.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. To verify the activity of your compound, you can use a cell-free FTO enzymatic assay as a positive control.
-
-
Possible Cause 4: Insufficient treatment duration.
-
Solution: The effects of FTO inhibition on cellular phenotypes may take time to manifest. Consider extending the treatment duration (e.g., 48-72 hours or longer) and assess the phenotype at multiple time points.
-
Problem 2: I am observing high levels of cytotoxicity in my control (non-cancerous) cell line.
-
Possible Cause 1: Off-target effects.
-
Solution: While this compound is reported to be selective for FTO over its homolog ALKBH5, off-target effects at high concentrations are possible. Reduce the concentration of this compound to the lowest effective dose determined from your dose-response studies. It is also crucial to include a positive control for toxicity and a negative control (vehicle-treated cells).
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.5%). Run a vehicle-only control to assess the effect of the solvent on your cells.
-
Problem 3: I am having difficulty reproducing my results.
-
Possible Cause 1: Experimental variability.
-
Solution: Consistency in experimental procedures is key. Ensure that cell passage number, seeding density, and treatment conditions are kept consistent between experiments. It is also important to perform biological replicates to ensure the reliability of your findings.
-
-
Possible Cause 2: Cell line instability.
-
Solution: Cell lines can change their characteristics over time in culture. It is recommended to use low-passage number cells and to periodically re-authenticate your cell lines.
-
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound (FTO-04) and a related compound, FTO-02, against FTO and its homolog ALKBH5.
| Compound | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Selectivity (ALKBH5/FTO) |
| This compound (FTO-04) | 3.4 | 39.4 | ~11.6x |
| FTO-02 | 2.2 | 85.5 | ~38.9x |
Data extracted from Huff S, et al. ACS Chem Biol. 2021.
Experimental Protocols
Key Experiment: Neurosphere Formation Assay for Glioblastoma Stem Cells (GSCs)
This protocol is adapted from the methodology described in the primary literature for this compound (FTO-04).
1. Cell Culture:
- Culture patient-derived GSCs in serum-free neural stem cell medium supplemented with appropriate growth factors (e.g., EGF and bFGF).
- Maintain cells as neurospheres in ultra-low attachment plates.
2. Treatment with this compound:
- Dissociate neurospheres into single cells using a suitable dissociation reagent.
- Seed the single cells at a low density (e.g., 1,000 cells/well) in a 96-well ultra-low attachment plate.
- Prepare a working solution of this compound in the appropriate cell culture medium. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
- Add the this compound working solution to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.
3. Incubation and Observation:
- Incubate the plates at 37°C in a humidified incubator with 5% CO2.
- Monitor the formation of neurospheres over several days (e.g., 5-7 days).
4. Quantification:
- Capture images of the neurospheres in each well using a microscope.
- Quantify the number and size of the neurospheres using image analysis software (e.g., ImageJ).
- Compare the neurosphere formation efficiency and size between the this compound treated groups and the vehicle control group.
5. Recommended Controls:
- Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound.
- Positive Control (optional): A known inhibitor of GSC self-renewal.
- Negative Control Cell Line: A non-cancerous neural stem cell line to assess the selectivity of this compound.
Visualizations
Caption: FTO's role in gene expression and its inhibition by this compound.
Caption: Experimental workflow for a neurosphere formation assay with this compound.
References
Validation & Comparative
FTO-IN-3: A Comparative Guide to a Novel FTO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fto-IN-3, a notable inhibitor of the FTO protein, with other well-characterized FTO inhibitors. The information presented is curated from peer-reviewed scientific literature and is intended to assist researchers in selecting the appropriate tool for their studies on m6A RNA methylation and its role in disease.
Introduction to FTO and its Inhibition
The fat mass and obesity-associated (FTO) protein is an Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase that functions as an N6-methyladenosine (m6A) RNA demethylase.[1][2] This post-transcriptional modification is a crucial regulator of gene expression, and its dysregulation has been implicated in a variety of human diseases, including cancer, obesity, and neurological disorders.[1][2] Consequently, the development of small-molecule inhibitors targeting FTO has become an area of intense research. This guide focuses on this compound (also known as FTO-04) and compares its performance with other widely used FTO inhibitors: FB23-2, Meclofenamic acid, Rhein, and Dac51.
Comparative Analysis of FTO Inhibitors
The following table summarizes the key quantitative data for this compound and other selected FTO inhibitors. It is important to note that the IC50 values presented are compiled from different studies and may not be directly comparable due to potential variations in experimental conditions.
| Inhibitor | FTO IC50 | ALKBH5 IC50 | Selectivity (ALKBH5/FTO) | Mechanism of Action | Key Downstream Effects |
| This compound (FTO-04) | 3.39 µM | 39.4 µM | ~11.6-fold | Competitive with m6A-containing nucleic acid | Increases global m6A levels.[3] |
| FB23-2 | 2.6 µM | > 100 µM | > 38-fold | Competitive with m6A-containing nucleic acid | Upregulates ASB2 and RARA; Downregulates MYC and CEBPA. |
| Meclofenamic Acid | ~12.5 µM | > 200 µM | > 16-fold | Competitive with m6A-containing nucleic acid | Increases global m6A levels. |
| Rhein | ~3 µM | - | Non-selective | Competitive with m6A-containing nucleic acid | Increases global m6A levels. |
| Dac51 | 0.4 µM | - | - | Not specified | Downregulates bZIP family transcription factors and glycolysis-related genes. |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: FTO inhibition blocks the demethylation of m6A-modified RNA, impacting various downstream signaling pathways.
Caption: Workflow for the in vitro FTO inhibition assay to determine inhibitor potency.
Caption: The Cellular Thermal Shift Assay (CETSA) workflow to confirm target engagement in a cellular context.
Experimental Protocols
In Vitro FTO Inhibition Assay
This protocol is adapted from methodologies described in the literature for determining the IC50 values of FTO inhibitors.
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded RNA (ssRNA) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA.
-
FTO inhibitor stock solution (in DMSO)
-
Quenching solution (e.g., EDTA or formic acid)
-
LC-MS/MS or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing recombinant FTO protein and the m6A-ssRNA substrate in the assay buffer.
-
Add the FTO inhibitor at a range of concentrations to the reaction mixture. Include a vehicle control (DMSO).
-
Initiate the demethylation reaction and incubate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding the quenching solution.
-
Quantify the amount of demethylated product. This can be achieved through various methods, including:
-
LC-MS/MS: Directly measures the ratio of m6A to A in the ssRNA substrate.
-
Fluorescence-based assay: Utilizes a molecular beacon or other fluorescent probe that changes signal upon demethylation.
-
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA to confirm the binding of an inhibitor to FTO within a cellular environment.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high FTO expression)
-
Cell culture medium and reagents
-
FTO inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Western blotting reagents and equipment
-
Anti-FTO antibody
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with the FTO inhibitor at a specific concentration or a vehicle control for a defined period to allow for cellular uptake and target engagement.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-FTO antibody.
-
Quantify the band intensities to determine the amount of soluble FTO at each temperature.
-
Plot the percentage of soluble FTO against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization and target engagement.
Conclusion
This compound (FTO-04) is a potent and selective inhibitor of the FTO demethylase. This guide provides a comparative overview of its activity alongside other commonly used FTO inhibitors. The choice of inhibitor will depend on the specific experimental needs, including the desired potency, selectivity, and the cellular context of the study. The provided experimental protocols offer a starting point for researchers to evaluate these inhibitors in their own experimental systems. As the field of epitranscriptomics continues to evolve, the development and characterization of specific and potent chemical probes like this compound will be instrumental in dissecting the biological roles of RNA modifications in health and disease.
References
Evaluating FTO Inhibitors in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target in various cancers due to its role as an N6-methyladenosine (m6A) RNA demethylase, influencing oncogenic pathways. The validation of FTO inhibitors in clinically relevant preclinical models, such as patient-derived xenografts (PDXs), is paramount for their translation into effective cancer therapies. This guide provides a comparative overview of the validation of FTO inhibitors in PDX models, with a focus on providing a framework for the evaluation of novel compounds like Fto-IN-3. While specific public data on this compound validation in PDX models is limited, this guide leverages available information on other FTO inhibitors to establish a benchmark for comparison and to outline the necessary experimental validation.
Comparative Efficacy of FTO Inhibitors in PDX Models
Patient-derived xenograft models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a more accurate representation of tumor heterogeneity and the tumor microenvironment compared to traditional cell line-derived xenografts.[1] Several FTO inhibitors have been evaluated in these models, demonstrating their potential to suppress tumor growth and sensitize cancers to other treatments.
| FTO Inhibitor | Cancer Type | PDX Model Details | Efficacy Findings | Reported Toxicity/Safety | Reference |
| FB23-2 | Nasopharyngeal Carcinoma (NPC) | Not specified | Enhanced the sensitivity of NPC cells to radiotherapy in both in vitro and PDX models when combined with the ferroptosis activator erastin.[2] | Not specified in the provided context. | [2] |
| Meclofenamic Acid (MA) | Breast Cancer | Luminal breast cancer PDX | Pharmacological inhibition with meclofenamic acid favored tumorigenesis in this specific preclinical model.[3] | Not specified in the provided context. | [3] |
| CS1 (Bisantrene) / CS2 (Brequinar) | Acute Myeloid Leukemia (AML) | Patient-derived xenografted mouse model | Inhibited leukemogenesis in cells and in the PDX mouse model. | Generally well-tolerated in clinical trials for other indications. |
Note: The absence of "this compound" in this table reflects the current lack of publicly available data on its validation in PDX models. The data presented for other inhibitors serves as a reference for the types of endpoints and outcomes that should be assessed for novel FTO inhibitors.
Experimental Protocols for FTO Inhibitor Validation in PDX Models
A rigorous and standardized protocol is crucial for the in vivo validation of FTO inhibitors in PDX models. The following outlines a general workflow for establishing PDX models and assessing the efficacy and toxicity of a test compound like this compound.
Establishment of Patient-Derived Xenograft Models
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approval.
-
Implantation: Subcutaneously implant small fragments (2-3 mm³) of the tumor tissue into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once tumors reach a volume of approximately 1,000-1,500 mm³, they can be excised, divided, and re-implanted into new cohorts of mice for expansion and subsequent studies. Early passages (P3-P5) are recommended to maintain the fidelity of the original tumor.
In Vivo Efficacy Study
-
Animal Grouping: Once tumors in the PDX models reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
Treatment Administration:
-
Treatment Group: Administer the FTO inhibitor (e.g., this compound) at a predetermined dose and schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) should be based on the compound's properties.
-
Control Group: Administer the vehicle used to dissolve the inhibitor following the same schedule.
-
Positive Control (Optional): Include a group treated with a standard-of-care agent for the specific cancer type.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Pharmacodynamic and Mechanism of Action Studies
-
Tissue Collection: At the end of the efficacy study, collect tumor tissues and other relevant organs.
-
Analysis:
-
Target Engagement: Measure the levels of m6A in the tumor tissue to confirm that the FTO inhibitor is hitting its target.
-
Downstream Pathway Analysis: Use techniques like Western blotting, immunohistochemistry (IHC), or RNA sequencing to analyze the modulation of key signaling pathways (e.g., Wnt/β-catenin, PI3K/AKT).
-
Proliferation and Apoptosis Markers: Assess markers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) by IHC.
-
Signaling Pathways and Experimental Workflow Visualizations
To aid in the understanding of the molecular context and experimental design, the following diagrams are provided.
Caption: FTO-regulated signaling pathways in cancer.
Caption: Experimental workflow for this compound validation in PDX models.
Conclusion
The validation of novel FTO inhibitors in patient-derived xenograft models is a critical step in their preclinical development. While direct comparative data for this compound is not yet available, the established efficacy of other FTO inhibitors like FB23-2 in sensitizing tumors to therapy highlights the potential of this drug class. The provided experimental framework offers a robust methodology for evaluating the in vivo efficacy, toxicity, and mechanism of action of this compound and other emerging FTO inhibitors. Future studies focusing on head-to-head comparisons in well-characterized PDX models will be essential to delineate the unique therapeutic advantages of different FTO-targeting compounds and to identify patient populations most likely to benefit from this therapeutic strategy.
References
- 1. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-3 specificity compared to other demethylase inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Specificity of FTO Demethylase Inhibitors
The discovery of the Fat Mass and Obesity-Associated (FTO) protein as the first RNA demethylase has spurred significant interest in developing small molecule inhibitors to probe its biological functions and for therapeutic applications, particularly in cancer and metabolic diseases. A critical aspect in the development of such inhibitors is their specificity, especially against other members of the AlkB homolog (ALKBH) family of dioxygenases, with ALKBH5 being the most closely related N6-methyladenosine (m6A) demethylase. This guide provides a comparative analysis of the specificity of selected FTO inhibitors, presenting key quantitative data and the experimental methodologies used for their characterization.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activity of small molecules is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Selectivity is assessed by comparing the IC50 values of an inhibitor against its intended target (FTO) versus off-target enzymes (e.g., ALKBH5). A higher ratio of IC50 (off-target/target) signifies greater selectivity.
Below is a summary of the reported IC50 values for several FTO inhibitors against human FTO and ALKBH5.
| Inhibitor | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Selectivity (ALKBH5/FTO) |
| Meclofenamic acid | 2.2 | >100 | >45 |
| Rhein | 3.0 | >200 | >66 |
| FB23-2 | 0.29 | 15.6 | 53.8 |
| Compound 18097 | 0.64[1] | 179[1] | ~280[1] |
| FTO-04 | 2.2 | Not Reported | Not Reported |
| Fluorescein Derivatives | 1.0 - 7.0 | Selective over ALKBH5 | Not Quantified |
| Compound C6 | 0.78 | Not Reported | Not Reported |
| Compound 8a | 0.0437 | High selectivity over ALKBH3 and ALKBH5 | Not Quantified |
Note: The IC50 values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.
Signaling Pathways and Experimental Workflows
The development and characterization of FTO inhibitors involve a series of experimental steps, from initial screening to detailed enzymatic assays. The following diagrams illustrate a typical workflow for identifying and characterizing FTO inhibitors and the general mechanism of FTO-mediated demethylation.
Experimental Protocols
Accurate determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are representative methodologies for assessing FTO and ALKBH5 demethylase activity.
In Vitro FTO/ALKBH5 Demethylation Assay (Fluorescence-based)
This assay measures the demethylase activity of FTO or ALKBH5 by monitoring the change in fluorescence of a specifically designed RNA substrate.
Materials:
-
Recombinant human FTO and ALKBH5 proteins
-
Fluorogenic m6A-containing RNA substrate (e.g., a hairpin probe with a fluorophore and a quencher)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL BSA.
-
Test inhibitors dissolved in DMSO.
-
384-well microplate, black, low-volume.
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant FTO or ALKBH5 enzyme (final concentration typically in the low nanomolar range), and the fluorogenic RNA substrate (final concentration typically around its Km value).
-
Add the test inhibitors at various concentrations to the wells of the microplate. Include a DMSO-only control (no inhibitor) and a control with no enzyme (background).
-
Initiate the reaction by adding the enzyme-substrate mixture to the wells containing the inhibitors.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model) using graphing software.
In Vitro Demethylation Assay (LC-MS/MS-based)
This method provides a highly sensitive and quantitative measurement of the demethylated product.
Materials:
-
Recombinant human FTO and ALKBH5 proteins.
-
m6A-containing single-stranded RNA or DNA oligonucleotide substrate.
-
Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2·6H2O, 100 µM α-ketoglutarate, 2 mM L-ascorbic acid.
-
Test inhibitors dissolved in DMSO.
-
Nuclease P1, bacterial alkaline phosphatase.
-
LC-MS/MS system.
Procedure:
-
Set up the demethylation reaction by incubating the recombinant enzyme, m6A-containing substrate, and test inhibitor in the assay buffer at 37°C for 1 hour.
-
Stop the reaction by adding EDTA to chelate the Fe(II).
-
Digest the RNA/DNA substrate to nucleosides by adding Nuclease P1 and bacterial alkaline phosphatase and incubating at 37°C for 2 hours.
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the levels of m6A and the demethylated product, adenosine (A).
-
Calculate the percentage of inhibition based on the ratio of A to (A + m6A) in the presence of the inhibitor compared to the DMSO control.
-
Determine the IC50 value from the dose-response curve.
Conclusion
The development of highly specific FTO inhibitors is crucial for their use as research tools and potential therapeutic agents. The data presented in this guide highlight that while several potent FTO inhibitors have been identified, their selectivity against the closely related demethylase ALKBH5 varies. Researchers and drug developers should carefully consider the specificity profile of an inhibitor when interpreting experimental results or selecting a compound for further development. The provided experimental protocols offer a foundation for the in-house characterization and comparison of FTO inhibitor specificity. As the field progresses, the discovery of inhibitors with even greater selectivity will be instrumental in dissecting the distinct biological roles of FTO and ALKBH5.
References
FTO Inhibitors: A Comparative Guide to Efficacy in Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated protein (FTO), the first identified N6-methyladenosine (m6A) RNA demethylase, has emerged as a critical regulator in the development and progression of various cancers. Its role in tumorigenesis has spurred the development of small-molecule inhibitors targeting its catalytic activity. This guide provides a comparative overview of the efficacy of prominent FTO inhibitors across different cancer subtypes, supported by experimental data and detailed methodologies.
FTO's Role in Cancer: A Tale of Two Functions
The function of FTO in cancer is context-dependent, acting as an oncogene in some malignancies and a tumor suppressor in others.[1][2] In many cancers, including acute myeloid leukemia (AML) and certain solid tumors like breast and glioblastoma, FTO is often overexpressed and promotes cancer cell proliferation, survival, and drug resistance.[2][3] Conversely, in some contexts, FTO has been reported to have tumor-suppressive functions.[4] This dual role underscores the importance of understanding the specific molecular mechanisms at play in each cancer subtype when considering FTO inhibition as a therapeutic strategy.
Comparative Efficacy of FTO Inhibitors
Several small-molecule inhibitors targeting FTO have been developed and evaluated in preclinical studies. This section compares the efficacy of some of these inhibitors in key cancer subtypes.
Acute Myeloid Leukemia (AML)
FTO is highly expressed in certain subtypes of AML, particularly those with t(11q23)/MLL rearrangements, t(15;17)/PML-RARA, FLT3-ITD, and/or NPM1 mutations, where it plays a significant oncogenic role. FTO promotes leukemogenesis by demethylating m6A on the mRNA of key target genes like ASB2 and RARA, leading to their decreased expression and subsequent inhibition of all-trans-retinoic acid (ATRA)-induced cell differentiation.
| FTO Inhibitor | Cell Lines | In Vitro Efficacy | In Vivo Efficacy | Reference |
| FB23 / FB23-2 | AML cell lines | Anti-proliferative and pro-apoptotic effects. | Prolonged survival in AML mouse models. | |
| CS1 (Bisantrene) / CS2 (Brequinar) | AML cell lines | Potent anti-leukemic effects, particularly in FTO-high cells, through suppression of MYC/CEBPA signaling. | Strong anti-tumor effects in AML models. | |
| R-2-hydroxyglutarate (R-2HG) | AML cell lines | Suppresses FTO activity and exerts anti-leukemia effects by increasing m6A mRNA levels and suppressing MYC/CEBPA signaling. | Anti-leukemia effects observed. |
Glioblastoma (GBM)
The role of FTO in glioblastoma is complex, with studies reporting both oncogenic and tumor-suppressive functions. Some studies show that decreased FTO expression is correlated with higher glioma grades and poorer clinical outcomes, suggesting a tumor-suppressive role. In this context, FTO overexpression inhibits GBM cell proliferation and promotes apoptosis. Conversely, other reports indicate that FTO is overexpressed in glioblastoma stem cells (GSCs) and contributes to tumor heterogeneity and propagation, suggesting an oncogenic role.
| FTO Inhibitor | Cell Lines | In Vitro Efficacy | In Vivo Efficacy | Reference |
| Entacapone | Glioblastoma stem cells (GSCs) | Investigated for its potential to decrease the expression of genes regulating cancer stem cell identity and self-renewal. | Potential to inhibit glioblastoma growth and recurrence is under investigation. |
Breast Cancer
FTO expression is often upregulated in breast cancer and is associated with tumorigenesis. It has been implicated in promoting the proliferation and metastasis of breast cancer cells. However, some studies have shown that FTO downregulation can also promote cancer cell motility and metastasis, highlighting the complexity of its role. In triple-negative breast cancer (TNBC), FTO has been shown to promote progression by regulating the m6A methylation of NFKBIE.
| FTO Inhibitor | Cell Lines | In Vitro Efficacy | In Vivo Efficacy | Reference |
| FB23 | MDA-MB-231, BT-549 | Modest standalone cytotoxic activity (IC50 of 15.51 µM in MDA-MB-231 and 11.19 µM in BT-549). Synergistic anti-tumor effects when combined with the BTK inhibitor ibrutinib. | Combination with ibrutinib markedly suppressed tumor growth and metastasis in mouse models. |
Signaling Pathways and Mechanisms of Action
FTO inhibitors exert their anti-cancer effects by modulating various signaling pathways. The primary mechanism involves the inhibition of FTO's m6A demethylase activity, leading to an increase in m6A levels on target mRNAs. This can alter the stability, translation, and splicing of these transcripts, ultimately affecting downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPI1-induced downregulation of FTO promotes GBM progression by regulating pri-miR-10a processing in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-3 vs. ALKBH5 Inhibitors: A Comparative Guide for RNA Methylation Studies
For Researchers, Scientists, and Drug Development Professionals
The field of epitranscriptomics has highlighted the critical role of reversible RNA modifications, such as N6-methyladenosine (m6A), in regulating gene expression. The enzymes responsible for erasing this mark, FTO (Fat mass and obesity-associated protein) and ALKBH5 (AlkB homolog 5), have emerged as key therapeutic targets in various diseases, including cancer. This guide provides an objective comparison of inhibitors targeting FTO, with a focus on the representative inhibitor Fto-IN-3, and inhibitors of ALKBH5, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate tools for their RNA methylation studies.
Mechanism of Action: FTO vs. ALKBH5
Both FTO and ALKBH5 are Fe(II)- and α-ketoglutarate-dependent dioxygenases that catalyze the demethylation of m6A in RNA. However, they exhibit distinct mechanisms. FTO can demethylate both m6A and the cap-adjacent N6,2'-O-dimethyladenosine (m6Am), and its demethylation of m6A proceeds through two successive oxidation steps, forming N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A) as intermediates.[1] In contrast, ALKBH5 directly removes the methyl group from m6A to yield adenosine in a single step.[1] These mechanistic differences, along with variations in their substrate preferences and tissue-specific expression, underscore the need for selective inhibitors to dissect their individual biological roles.
Performance Comparison of Inhibitors
The following tables summarize the quantitative data for representative FTO and ALKBH5 inhibitors. Direct head-to-head comparisons of this compound with ALKBH5 inhibitors in the same study are limited in the public domain. Therefore, data for well-characterized FTO inhibitors with available selectivity data against ALKBH5 are presented alongside prominent ALKBH5 inhibitors.
Table 1: FTO Inhibitors - In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 (µM) | Selectivity (over ALKBH5) | Assay Type | Reference |
| Meclofenamic Acid | FTO | 7-8 | Selective (No inhibition of ALKBH5 observed) | HPLC-based demethylation assay | [2] |
| FB23-2 | FTO | ~0.06 | >100-fold | Not specified | [3] |
| FTO-04 | FTO | ~3 | ~13-fold | Fluorescence-based demethylation assay | [4] |
Table 2: ALKBH5 Inhibitors - In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 (µM) | Selectivity (over FTO) | Assay Type | Reference |
| TD19 | ALKBH5 | 1.5 - 3 | >33-fold (minimal inhibition of FTO at 100 µM) | PAGE-based demethylation assay | |
| ALK-04 | ALKBH5 | Not specified | Specific inhibitor | Not specified | |
| 20m | ALKBH5 | 0.021 | High | Fluorescence polarization-based assay |
Table 3: Cellular Activity of Representative Inhibitors
| Inhibitor | Cell Line(s) | Effect | Concentration (µM) | Reference |
| FTO Inhibitors | ||||
| FB23-2 | AML and GBM cell lines | Antiproliferative | Not specified | |
| FTO-04 | Glioblastoma stem cells (GSCs) | Prevents neurosphere formation | Not specified | |
| ALKBH5 Inhibitors | ||||
| TD19 | NB4, MOLM13, U87, A172 | Antiproliferative (IC50 values: 15.1, 9.5, 7.2, 22.3 respectively) | 7.2 - 22.3 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of FTO and ALKBH5 inhibitors are provided below.
Biochemical m6A Demethylation Assay
This assay measures the ability of an inhibitor to block the demethylase activity of recombinant FTO or ALKBH5 on an m6A-containing RNA substrate.
Materials:
-
Recombinant human FTO or ALKBH5 protein
-
m6A-containing single-stranded RNA (ssRNA) oligonucleotide substrate
-
Assay buffer: 50 mM HEPES (pH 7.0), 50 µg/mL BSA, 2 mM L-ascorbic acid
-
(NH₄)₂Fe(SO₄)₂·6H₂O (freshly prepared)
-
α-ketoglutarate (α-KG)
-
Test inhibitors (dissolved in DMSO)
-
EDTA
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Prepare the reaction mixture in the assay buffer containing the ssRNA substrate, FTO or ALKBH5 enzyme, (NH₄)₂Fe(SO₄)₂·6H₂O, and α-KG.
-
Add the test inhibitor at various concentrations. Include a DMSO-only control.
-
Incubate the reaction at 37°C for 1-3 hours.
-
Stop the reaction by adding EDTA and heating at 95°C for 5 minutes.
-
Digest the RNA substrate to nucleosides by adding nuclease P1 and alkaline phosphatase and incubating at 37°C for 2 hours.
-
Analyze the ratio of adenosine (A) to m6A using LC-MS/MS to determine the extent of demethylation and calculate the inhibitor's IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing the target protein (FTO or ALKBH5)
-
Test inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Western blot apparatus and reagents (or other protein detection method)
-
Antibodies against the target protein
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a PCR plate.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blot or another quantitative protein detection method.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the shift in melting temperature upon inhibitor binding.
m6A Dot Blot Assay
This semi-quantitative method is used to assess the global m6A levels in total RNA or mRNA from cells treated with an inhibitor.
Materials:
-
Total RNA or mRNA isolated from cells
-
Hybond-N+ membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against m6A
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
Methylene blue staining solution (for loading control)
Procedure:
-
Denature the RNA samples by heating at 95°C for 3-5 minutes and then immediately place on ice.
-
Spot serial dilutions of the denatured RNA onto a Hybond-N+ membrane.
-
UV-crosslink the RNA to the membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-m6A primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence imager.
-
Stain the membrane with methylene blue to visualize the total RNA loaded as a control.
-
Quantify the dot intensity and normalize to the methylene blue staining to determine the relative m6A levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by FTO and ALKBH5, as well as a general experimental workflow for inhibitor evaluation.
Figure 1: FTO can regulate the Wnt signaling pathway, for instance by demethylating HOXB13 mRNA, which in turn can influence the expression of Wnt target genes.
Figure 2: ALKBH5 can promote the translation of ATF4 mRNA under cellular stress by demethylating m6A marks in its 5' UTR, contributing to chemoresistance.
Figure 3: A general experimental workflow for the identification and characterization of FTO or ALKBH5 inhibitors.
Conclusion
The choice between an FTO and an ALKBH5 inhibitor depends on the specific research question and the biological context being investigated. While both enzymes are m6A demethylases, their distinct mechanisms and substrate specificities can lead to different downstream effects. The development of highly selective inhibitors for both FTO and ALKBH5 is crucial for elucidating their individual roles in health and disease. This guide provides a framework for comparing available inhibitors and outlines key experimental approaches to validate their performance. As the field of epitranscriptomics continues to evolve, the availability of potent and selective chemical probes will be instrumental in translating our understanding of RNA methylation into novel therapeutic strategies.
References
Safety Operating Guide
Navigating the Safe Disposal of Fto-IN-3: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Fto-IN-3, a small molecule inhibitor of the FTO protein (m6A-RNA Demethylase). Adherence to these guidelines will help ensure a safe laboratory environment and compliance with regulatory standards.
I. Understanding this compound and Associated Hazards
This compound is classified as an enzyme inhibitor and a protein control ligand.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat it as a potentially hazardous chemical. Standard practice for investigational compounds of this nature involves handling them with care to minimize exposure and environmental contamination. In the absence of specific data, researchers should consult the supplier for any available safety information.
II. Core Principles of Chemical Waste Disposal
The disposal of laboratory chemicals is governed by a set of core principles designed to protect both laboratory personnel and the environment. These principles, which form the basis for the this compound disposal procedure, include:
-
Waste Identification and Characterization: All chemical waste must be properly identified. If the hazards of a substance are unknown, it should be treated as hazardous.
-
Segregation: Different types of chemical waste should be kept separate to prevent dangerous reactions.
-
Containment: Waste must be stored in appropriate, clearly labeled, and sealed containers.
-
Licensed Disposal: All hazardous chemical waste must be disposed of through a licensed and approved waste disposal vendor.
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound and associated materials.
Step 1: Waste Segregation and Collection
Proper segregation is the first and most critical step in safe disposal.
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips) into a designated, leak-proof hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and chemically resistant container.
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and the estimated concentration of this compound.
-
Never mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps should be placed in a designated sharps container.
-
Step 2: Packaging and Labeling
Proper packaging and labeling are essential for the safe transport and disposal of chemical waste.
-
Use containers that are in good condition and compatible with the waste being stored.
-
Ensure that all containers are securely sealed to prevent leaks or spills.
-
Label each container with the words "Hazardous Waste," the full chemical name (this compound), and any other components of the mixture. The date of accumulation should also be included.
Step 3: Storage of Waste
Waste awaiting disposal should be stored in a safe and secure location.
-
Store waste containers in a designated and well-ventilated area, away from general laboratory traffic.
-
Ensure that the storage area is secure and that incompatible wastes are segregated.
Step 4: Arrange for Professional Disposal
The final step is to arrange for the collection and disposal of the waste by a licensed hazardous waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate a pickup.
-
Provide the EHS department or the waste vendor with a complete inventory of the waste to be disposed of.
-
Medications that are deemed DEA regulated require special handling and documentation and disposal should be coordinated through EHS.[2]
IV. Quantitative Data Summary
| Parameter | Value | Significance for Disposal |
| LD50 (Oral, Rat) | Data not available | Indicates the acute toxicity of the substance. A low LD50 value would necessitate more stringent handling and disposal procedures. |
| Environmental Hazards | Data not available | Determines if the compound is toxic to aquatic life or has other long-term environmental effects, influencing disposal methods. |
| Solubility | Data not available | Affects how the compound might move in the environment and informs the choice of disposal container and cleanup procedures for spills. |
| Reactivity | Data not available | Identifies any potential for dangerous reactions with other chemicals, air, or water, which is critical for proper segregation. |
| Flash Point | Data not available | For liquid solutions, this indicates the flammability and the need for storage away from ignition sources. |
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
